2-Hydroxypinocembrin
描述
Structure
3D Structure
属性
分子式 |
C15H12O5 |
|---|---|
分子量 |
272.25 g/mol |
IUPAC 名称 |
2,5,7-trihydroxy-2-phenyl-3H-chromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-10-6-11(17)14-12(18)8-15(19,20-13(14)7-10)9-4-2-1-3-5-9/h1-7,16-17,19H,8H2 |
InChI 键 |
KRSTWHCNVMDXQW-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Unveiling 2-Hydroxypinocembrin: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
A Note on Nomenclature: The term "2-hydroxypinocembrin" does not correspond to a standardly recognized naturally occurring flavonoid. It is likely a reference to a hydroxylated derivative of pinocembrin. Based on available scientific literature, the most extensively studied and relevant compound fitting this structural description is 2'-hydroxyflavanone (B191500) , a flavanone (B1672756) with a hydroxyl group on the B-ring at the 2' position. This guide will therefore focus on 2'-hydroxyflavanone as the compound of interest.
Natural Sources of 2'-Hydroxyflavanone
2'-Hydroxyflavanone is a naturally occurring flavonoid found in a variety of plant sources. Its presence has been identified in several common dietary components, making it a subject of interest for its potential health benefits.
Primary natural sources of 2'-hydroxyflavanone include:
-
Citrus Fruits: Many species of citrus are known to contain 2'-hydroxyflavanone, contributing to their diverse flavonoid profiles.
-
Vegetables: A range of vegetables are also sources of this compound.
-
Tea (Camellia sinensis): Tea leaves are another notable source of 2'-hydroxyflavanone and other flavonoids.
Isolation and Purification of 2'-Hydroxyflavanone
The isolation of 2'-hydroxyflavanone from its natural sources typically involves a multi-step process of extraction, fractionation, and chromatographic purification. Below is a representative experimental protocol for the isolation of hydroxylated flavanones from plant material.
Table 1: Quantitative Data for Flavanone Isolation
| Parameter | Value/Range | Source Material Example | Reference |
| Extraction Yield (Crude) | 5-15% (w/w) | Dried Plant Leaves | Generic Protocol |
| Solvent to Material Ratio | 10:1 to 20:1 (v/w) | Dried Plant Leaves | Generic Protocol |
| Purification Yield (Final) | 0.1-1.0% (of crude extract) | Dried Plant Leaves | Generic Protocol |
| Purity (Post-Chromatography) | >95% | Dried Plant Leaves | Generic Protocol |
Experimental Protocol: Isolation of 2'-Hydroxyflavanone
This protocol outlines a general procedure for the isolation and purification of 2'-hydroxyflavanone from a plant source, such as dried citrus peel or tea leaves.
1. Sample Preparation and Extraction:
-
Grinding: The dried plant material is finely ground to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered material is extracted with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature with agitation for 24-48 hours. This process is often repeated multiple times to ensure complete extraction. The solvent-to-material ratio is generally maintained between 10:1 and 20:1 (v/w).
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2. Fractionation of the Crude Extract:
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Flavonoids, including 2'-hydroxyflavanone, are typically enriched in the ethyl acetate and n-butanol fractions.
3. Chromatographic Purification:
-
Column Chromatography: The flavonoid-rich fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective in separating compounds based on their molecular size and polarity.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain a high-purity compound, preparative HPLC is employed. A C18 column is commonly used with a mobile phase consisting of a gradient of methanol or acetonitrile (B52724) in water, often with a small amount of acid (e.g., formic acid) to improve peak shape.
4. Structure Elucidation:
-
The structure of the purified compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data.
Signaling Pathways Modulated by 2'-Hydroxyflavanone
2'-Hydroxyflavanone has been shown to exert its biological effects, particularly its anticancer activities, by modulating several key cellular signaling pathways.
-
STAT3 Pathway: 2'-hydroxyflavanone can inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. 2'-hydroxyflavanone has been observed to modulate the activity of components within this pathway.
-
Wnt/β-catenin Pathway: This pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is linked to various cancers. 2'-hydroxyflavanone has been reported to interfere with the Wnt/β-catenin signaling cascade.
Visualizations
Diagram 1: General Workflow for the Isolation of 2'-Hydroxyflavanone
Caption: General workflow for isolating 2'-hydroxyflavanone.
Diagram 2: Key Signaling Pathways Modulated by 2'-Hydroxyflavanone
Caption: 2'-Hydroxyflavanone inhibits key oncogenic signaling pathways.
An In-Depth Technical Guide to 2-Hydroxypinocembrin: Unraveling its Chemical Identity and Biological Significance
A Note to the Reader: Extensive research into the chemical literature and scientific databases for "2-hydroxypinocembrin" has revealed a significant lack of specific information regarding a compound with a hydroxyl group at the 2-position of the pinocembrin (B1678385) flavanone (B1672756) core. This suggests that This compound (B1259880) is either a rare, yet-to-be-fully-characterized natural product, a synthetic derivative that has not been extensively studied, or a potentially unstable compound. The C2 position of the flavanone structure is a chiral carbon, and the introduction of a hydroxyl group at this position would form a hemiketal, which can be prone to ring-opening, potentially contributing to its instability.
Therefore, this guide will focus on the foundational molecule, pinocembrin , and explore the chemical context and potential implications of hydroxylation, drawing on data from related hydroxylated flavanones where applicable. This approach aims to provide a valuable resource for researchers by building a theoretical and comparative understanding in the absence of direct experimental data for this compound.
The Pinocembrin Scaffold: A Foundation for Bioactivity
Pinocembrin is a naturally occurring flavanone found in various plants, honey, and propolis. It forms the structural basis for the theoretical this compound.
Chemical Structure of Pinocembrin
The chemical structure of pinocembrin is (2S)-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one. It consists of a standard flavanone skeleton with two hydroxyl groups on the A-ring at positions 5 and 7, and an unsubstituted phenyl B-ring attached at position 2.
Table 1: Chemical Identifiers and Properties of Pinocembrin
| Property | Value |
| IUPAC Name | (2S)-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one |
| Molecular Formula | C₁₅H₁₂O₄ |
| Molecular Weight | 256.25 g/mol |
| SMILES | C1=CC=C(C=C1)[C@H]2CC(=O)C3=C(C=C(C=C3O2)O)O |
| InChI | InChI=1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2/t13-/m0/s1 |
Physicochemical Properties of Pinocembrin
Understanding the properties of pinocembrin provides a baseline for predicting the potential characteristics of its hydroxylated derivatives.
Table 2: Physicochemical Properties of Pinocembrin
| Property | Value |
| Melting Point | 192-194 °C |
| Boiling Point | 534.5 °C (predicted) |
| Solubility | Soluble in ethanol, methanol, DMSO; sparingly soluble in water |
| pKa | 6.96 (predicted) |
The Hypothetical Structure of this compound
The introduction of a hydroxyl group at the C2 position of pinocembrin would result in (2R,3S)-2,5,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one or its other stereoisomers. As mentioned, this creates a hemiketal functional group.
Potential Synthesis of this compound
While no specific synthesis for this compound has been found in the literature, the synthesis of 2-hydroxyflavanones can be challenging due to the reactivity of the target molecule. Potential synthetic strategies could involve:
-
Direct oxidation of pinocembrin: This would require a highly selective oxidizing agent that targets the C2 position without affecting the other hydroxyl groups or the aromatic rings.
-
Enzymatic hydroxylation: Specific hydroxylase enzymes could potentially introduce a hydroxyl group at the C2 position. However, most known flavonoid hydroxylases act on the aromatic A and B rings.
Below is a generalized workflow for the chemical synthesis of flavanones, which could be adapted in an attempt to synthesize this compound.
Caption: A potential synthetic pathway to this compound.
Predicted Biological Activity and Signaling Pathways
The biological activity of flavonoids is highly dependent on their substitution patterns. A hydroxyl group at the C2 position could significantly alter the molecule's electronic properties, stereochemistry, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.
Structure-Activity Relationship Insights
The presence of hydroxyl groups on the flavanone skeleton is crucial for many biological activities, including antioxidant and anti-inflammatory effects. While the specific impact of a C2-hydroxyl group is unknown for pinocembrin, studies on other flavonoids suggest it could influence:
-
Antioxidant Activity: The ability to donate a hydrogen atom is key to radical scavenging. The C2-OH could potentially participate in these reactions.
-
Enzyme Inhibition: The stereochemistry and hydrogen-bonding potential of the C2-OH could enhance or diminish binding to enzyme active sites.
-
Membrane Permeability: The increased polarity from an additional hydroxyl group might affect the molecule's ability to cross cell membranes.
Potential Signaling Pathway Modulation
Pinocembrin is known to modulate several key signaling pathways. It is plausible that this compound could interact with similar pathways, although its potency and specificity might differ.
Caption: Potential modulation of inflammatory and oxidative stress pathways.
Experimental Protocols for Future Research
To elucidate the properties of this compound, the following experimental approaches would be necessary.
Synthesis and Structural Elucidation
-
Chemical Synthesis: Attempted synthesis via selective oxidation of pinocembrin or from a suitable chalcone precursor.
-
Purification: Purification of the synthesized compound using column chromatography and preparative HPLC.
-
Structural Characterization:
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To determine the precise connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (HR-MS): To confirm the molecular formula.
-
X-ray Crystallography: To determine the absolute configuration and solid-state conformation.
-
In Vitro Biological Assays
-
Antioxidant Activity: DPPH and ABTS radical scavenging assays.
-
Anti-inflammatory Activity: Measurement of nitric oxide (NO) production in LPS-stimulated macrophages and expression of inflammatory cytokines (TNF-α, IL-6) by ELISA or qPCR.
-
Enzyme Inhibition Assays: Screening against relevant enzymes such as cyclooxygenases (COX-1, COX-2) and lipoxygenases (LOX).
-
Cell Viability Assays: MTT or MTS assays to determine cytotoxicity in various cell lines.
Conclusion and Future Directions
While this compound remains a hypothetical or at least an uncharacterized molecule, its structural relationship to the well-studied pinocembrin suggests it could possess interesting biological properties. Future research should focus on the successful synthesis and isolation of this compound, which would then open the door to a thorough investigation of its physicochemical properties and pharmacological activities. Such studies would contribute to a deeper understanding of the structure-activity relationships of flavanones and could potentially lead to the discovery of new therapeutic agents. Researchers in the field of natural product synthesis and medicinal chemistry are encouraged to explore this intriguing derivative of pinocembrin.
The Biological Activity of 2-Hydroxypinocembrin: A Technical Guide for Researchers
Executive Summary: 2-Hydroxypinocembrin is a flavonoid, a derivative of the well-studied natural compound pinocembrin (B1678385), which is found in sources like honey and propolis. While research specifically isolating the activities of this compound is still emerging, the extensive body of work on its parent compound, pinocembrin, provides a strong predictive framework for its biological effects. This guide synthesizes the known and anticipated biological activities of this compound, focusing on its antioxidant, anti-inflammatory, neuroprotective, and anticancer potential. We provide detailed experimental protocols for key assays, quantitative data where available, and visual diagrams of the core signaling pathways likely modulated by this compound. This document is intended to serve as a foundational resource for scientists and drug development professionals interested in the therapeutic potential of this flavonoid family.
Antioxidant Activity
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. This activity is primarily attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. While specific quantitative data for this compound is limited in publicly available literature, the activities of its parent compound, pinocembrin, and other flavonoids are well-documented. The primary mechanisms involve donating a hydrogen atom to stabilize radicals and reducing ferric ions.
Data Presentation: Comparative Antioxidant Activity
To provide context for expected efficacy, the following table presents IC50 values for related flavonoids in common antioxidant assays. Further research is required to establish the specific values for this compound.
| Compound/Extract | Assay | IC50 Value (µM) | Reference Compound |
| Quercetin | DPPH Radical Scavenging | 19.62 | Vitamin C |
| Quercetin | ABTS Radical Scavenging | 0.84 | Vitamin C |
| GHE (Gossypium herbaceam Extract) | DPPH Radical Scavenging | 13.28 µg/mL | Vitamin C (8.9 µg/mL) |
| GHE (Gossypium herbaceam Extract) | ABTS Radical Scavenging | 1.12 µg/mL | Vitamin C (3.1 µg/mL) |
Note: Data for this compound is not specified in the cited literature; these values serve as a comparative reference for the flavonoid class.
Experimental Protocols
This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.
-
Reagents:
-
DPPH solution (0.24 mg/mL in ethanol, adjusted to an initial absorbance of ~1.1 at 517 nm).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., ethanol, DMSO).
-
Positive control (e.g., Ascorbic Acid, Trolox).
-
Solvent for blank.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in a 96-well microplate.
-
Add a fixed volume of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the sample.
-
This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).
-
Reagents:
-
FRAP Reagent: Prepared fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be warmed to 37°C before use.[1][2]
-
Test compound dissolved in a suitable solvent.
-
Ferrous sulfate (B86663) (FeSO₄) solution for standard curve preparation.
-
-
Procedure:
-
Add a small volume of the test sample to a tube or well.
-
Add a larger volume of the pre-warmed FRAP reagent and mix thoroughly.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance of the resulting blue-colored complex at 593 nm.[1][2]
-
The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of FeSO₄ and is expressed as mM Fe(II) equivalents.
-
Anti-inflammatory Activity
Pinocembrin has demonstrated significant anti-inflammatory properties, and this compound is expected to exhibit similar activity. The mechanism primarily involves the suppression of pro-inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), leading to a reduction in the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6, IL-1β).[3][4][5][6]
Signaling Pathways
This compound is predicted to inhibit the canonical NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli like Lipopolysaccharide (LPS) trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Pinocembrin has been shown to prevent the phosphorylation of IκBα, thereby blocking this cascade.[6][7]
Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.
The MAPK family (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Overactivation of these pathways is associated with inflammatory diseases. Pinocembrin has been shown to suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli, thereby reducing the expression of downstream targets like COX-2.[4][5]
Caption: Predicted inhibition of MAPK signaling pathways by this compound.
Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages
This in vitro model is widely used to screen for anti-inflammatory activity.
-
Cell Culture:
-
Maintain RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
-
Procedure:
-
Seed RAW 264.7 cells in 24- or 96-well plates at a density of approximately 2-4 x 10⁵ cells/mL and allow them to adhere overnight.[8]
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours) to induce an inflammatory response.[8]
-
Collect the cell culture supernatant for analysis.
-
-
Endpoint Measurement (Nitric Oxide):
-
Mix the collected supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. The amount of nitrite (B80452), a stable product of NO, is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.[9][10]
-
-
Endpoint Measurement (Cytokines):
Neuroprotective Effects
Flavonoids, including pinocembrin, are recognized for their neuroprotective properties, which are crucial for combating neurodegenerative diseases and ischemic brain injury. These effects are largely attributed to their combined antioxidant and anti-inflammatory activities within the central nervous system. A key mechanism is the activation of the Nrf2 signaling pathway.
Signaling Pathway: Activation of the Nrf2/HO-1 Axis
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like pinocembrin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1) and others.
Caption: Activation of the Nrf2/HO-1 antioxidant pathway by this compound.
Anticancer Activity
Pinocembrin has been reported to possess cytotoxic and antiproliferative effects against various cancer cell lines. The mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis. While data is very limited, a study on regioisomers suggests that hydroxylated pinocembrin derivatives can be potent anticancer agents.
Data Presentation: Anticancer Activity
The following table summarizes the cytotoxic effects of a compound believed to be a 2-hydroxy pinocembrin regioisomer against several human cancer cell lines.
| Cell Line | Cancer Type | Putative this compound IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.34 |
| HTB-26 (MDA-MB-231) | Breast Adenocarcinoma | 10 - 50 |
| PC-3 | Prostate Cancer | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 |
Source: Adapted from a study on oleoyl (B10858665) hybrids of natural antioxidants. The specific isomer was not definitively identified as this compound.
Common Experimental Workflows
Workflow for Western Blot Analysis
Western blotting is a critical technique to quantify changes in protein expression and phosphorylation, providing mechanistic insight into the effects of a compound on signaling pathways like MAPK, NF-κB, and Nrf2.
Caption: Standard experimental workflow for Western Blot analysis.
Protocol: Western Blot Analysis of ERK Phosphorylation
This protocol assesses the inhibitory effect of a compound on the MAPK/ERK pathway.
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 or SH-SY5Y) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat with this compound for 1-2 hours.
-
Stimulate with an appropriate agonist (e.g., LPS) for a short duration (e.g., 30 minutes) to induce ERK phosphorylation.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C).
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a polyacrylamide gel (e.g., 4-20% precast gel).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify band intensities using software like ImageJ.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal to determine the relative level of phosphorylation.
-
Conclusion
This compound is a promising natural product derivative with significant therapeutic potential. Based on the robust evidence from its parent compound, pinocembrin, it is expected to be a potent antioxidant, anti-inflammatory, and neuroprotective agent, with potential applications in anticancer therapy. Its mechanisms of action likely converge on the modulation of fundamental signaling pathways, including the inhibition of NF-κB and MAPK and the activation of the Nrf2 antioxidant response. This guide provides the foundational knowledge and experimental frameworks necessary for further investigation. However, it is critical to note the current gap in the literature regarding specific quantitative and mechanistic studies on this compound itself. Future research should focus on isolating this compound and rigorously characterizing its bioactivities to validate these predictions and pave the way for its potential clinical application.
References
- 1. Investigating the Antioxidant and Acetylcholinesterase Inhibition Activities of Gossypium herbaceam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Anti-Inflammatory Effect of Algae-Derived Lipid Extracts on Lipopolysaccharide (LPS)-Stimulated Human THP-1 Macrophages [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pinocembrin: a novel natural compound with versatile pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antiproliferative Properties of Clausine-B against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Mechanism of Action of 2-Hydroxypinocembrin and its Analogs
Disclaimer: Direct research on a compound specifically named "2-Hydroxypinocembrin" is limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the mechanisms of action of the closely related and well-studied parent compound, Pinocembrin (5,7-dihydroxyflavanone), as well as other relevant hydroxylated flavanones. The information presented here is intended to serve as a strong predictive framework for the potential biological activities of this compound.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the molecular mechanisms, quantitative data from key studies, experimental protocols, and visualized signaling pathways.
Core Pharmacological Activities
Pinocembrin and related flavonoids exhibit a broad range of pharmacological activities, primarily centered around their anti-inflammatory, neuroprotective, and anticancer effects. These activities stem from their ability to modulate multiple signaling pathways and interact with various molecular targets.
Anti-inflammatory and Antioxidant Mechanisms
Pinocembrin is a potent anti-inflammatory and antioxidant agent.[1] Its mechanisms of action in this regard are multifaceted and involve the suppression of key inflammatory mediators and pathways.
One of the primary mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[2][3] In response to inflammatory stimuli such as lipopolysaccharide (LPS), Pinocembrin has been shown to suppress the phosphorylation of IκBα and the subsequent activation of the NF-κB p65 subunit.[2] This leads to a downstream reduction in the expression of pro-inflammatory cytokines.
Pinocembrin also modulates the TLR4-NF-κB-NLRP3 inflammasome signaling pathway .[4] It can regulate this pathway to suppress the activation and assembly of the NLRP3 inflammasome, a key component of the innate immune response that, when overactivated, contributes to chronic inflammation.
Furthermore, Pinocembrin has been observed to inhibit the PI3K/Akt signaling pathway , which is also involved in the inflammatory response in microglial cells.[2] By inhibiting the phosphorylation of PI3K and Akt, Pinocembrin can reduce the production of inflammatory mediators.[2]
Neuroprotective Mechanisms
The neuroprotective effects of Pinocembrin are attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties within the central nervous system.[1][5] It has shown potential in models of cerebral ischemia/reperfusion injury.[5]
A key mechanism is the inhibition of autophagy in the brain following ischemia/reperfusion injury.[6] Pinocembrin has been shown to decrease the expression of autophagy-related proteins like LC3II and Beclin1, while increasing the level of p62 in the hippocampus of rats subjected to ischemia/reperfusion.[6]
Pinocembrin also ameliorates neuroinflammation by inhibiting microglia-mediated inflammation. It can reduce the secretion of inflammatory cytokines such as TNF-α, iNOS, COX-2, IL-6, and IL-1β in the hippocampus.[7]
Anticancer Mechanisms
Pinocembrin and the related compound 2'-hydroxyflavanone (B191500) (2HF) have demonstrated significant anticancer activity in various cancer cell lines.[8][9]
Pinocembrin induces cell cycle arrest and apoptosis in breast cancer cells.[9] It downregulates the expression of proteins involved in cell cycle progression, such as cyclinB1 and Cdc2, leading to a G2/M phase arrest.[9] It also modulates apoptosis-related proteins, upregulating the pro-apoptotic Bax and downregulating the anti-apoptotic Bcl-2.[9] This is often mediated through the suppression of the PI3K/Akt signaling pathway .[9]
The related compound, 2'-hydroxyflavanone (2HF), has shown anticancer activity in lung cancer cells by inhibiting glutathione S-transferases (GSTs) and the glutathione-electrophile conjugate (GS-E) transporter Rlip .[8] This inhibition leads to an accumulation of cytotoxic compounds within the cancer cells. 2HF also suppresses key signaling pathways involved in proliferation and survival, including CDK4, CCNB1, PIK3CA, and AKT.[8]
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on Pinocembrin and 2'-hydroxyflavanone.
Table 1: Anti-proliferative and Cytotoxic Effects of Pinocembrin and 2'-hydroxyflavanone (2HF)
| Compound | Cell Line | Assay Type | Metric | Value | Reference |
| Pinocembrin | MCF-7 (Breast Cancer) | MTT Assay | IC50 | Not specified, effective at 80, 160, 240 µM | [9] |
| Pinocembrin | MDA-MB-231 (Breast Cancer) | MTT Assay | IC50 | Not specified, effective at 80, 160, 240 µM | [9] |
| 2'-hydroxyflavanone | H1417 (SCLC) | Growth Inhibition | GI50 | ~21 µM (average for SCLC) | [8] |
| 2'-hydroxyflavanone | H1618 (SCLC) | Growth Inhibition | GI50 | ~21 µM (average for SCLC) | [8] |
| 2'-hydroxyflavanone | H520 (NSCLC) | Growth Inhibition | GI50 | ~52 µM (average for NSCLC) | [8] |
| 2'-hydroxyflavanone | H358 (NSCLC) | Growth Inhibition | GI50 | ~52 µM (average for NSCLC) | [8] |
SCLC: Small Cell Lung Cancer; NSCLC: Non-Small Cell Lung Cancer
Table 2: Effects of Pinocembrin on Inflammatory Markers
| Treatment | Cell/Animal Model | Stimulus | Marker | Effect | Concentration/Dose | Reference |
| Pinocembrin | BV2 microglial cells | LPS | TNF-α, IL-1β, NO, PGE2 | Dose-dependent inhibition | Not specified | [2] |
| Pinocembrin | HK-2 cells | LPS | TNF-α, IL-6, IL-1β | Decreased expression | Concentration-dependent | [6] |
| Pinocembrin | BALB/c mice | Ovalbumin | IL-4, IL-5, IL-13 (BALF) | Significant reduction | Not specified | [3] |
| Pinocembrin | BALB/c mice | Ovalbumin | OVA-specific IgE (serum) | Significant reduction | Not specified | [3] |
| Pinocembrin | Mice | Intermittent Hypoxia | TNF-α, iNOS, COX-2, IL-6, IL-1β (hippocampus) | Significant decrease | 40 mg/kg | [7] |
LPS: Lipopolysaccharide; BALF: Bronchoalveolar Lavage Fluid
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effects of a compound on cancer cell lines.
-
Procedure:
-
Seed cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Pinocembrin at 0, 80, 160, 240 µM) for a specified duration (e.g., 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins in cell lysates.
-
Procedure:
-
Lyse cells treated with the test compound using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Cyclin B1, Cdc2, Bax, Bcl-2, p-Akt, Akt, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the in vivo anticancer efficacy of a compound.
-
Procedure:
-
Subcutaneously inject cancer cells (e.g., MCF-7) into the flank of immunodeficient mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomly assign the mice to different treatment groups (e.g., vehicle control, test compound at various doses).
-
Administer the treatment (e.g., orally or intraperitoneally) on a predetermined schedule.
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Pinocembrin's anti-inflammatory mechanism via inhibition of PI3K/Akt and NF-κB pathways.
Caption: Anticancer mechanism of Pinocembrin via PI3K/Akt inhibition and cell cycle/apoptosis modulation.
References
- 1. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinocembrin inhibits lipopolysaccharide-induced inflammatory mediators production in BV2 microglial cells through suppression of PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinocembrin attenuates allergic airway inflammation via inhibition of NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pinocembrin relieves lipopolysaccharide and bleomycin induced lung inflammation via inhibiting TLR4-NF-κB-NLRP3 inflammasome signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pinocembrin: a novel natural compound with versatile pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pinocembrin ameliorates lipopolysaccharide-induced HK-2 cell apoptosis and inflammation by regulating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer activity of 2’-hydroxyflavanone towards lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pinocembrin Inhibits the Proliferation and Metastasis of Breast Cancer via Suppression of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Activity of 2-Hydroxypinocembrin: A Technical Guide
Introduction
Flavonoids are a class of natural compounds renowned for their antioxidant properties. Pinocembrin (B1678385), a flavanone (B1672756) found in honey, propolis, and various plants, has demonstrated significant antioxidant and anti-inflammatory effects. Its derivative, 2-Hydroxypinocembrin, is of growing interest for its potential therapeutic applications. This document provides an in-depth overview of the common in vitro assays used to evaluate the antioxidant capacity of these compounds and the underlying signaling pathways that may be involved.
Quantitative Data on Antioxidant Activity of Pinocembrin
The antioxidant activity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. The following table summarizes typical quantitative data for pinocembrin from various in vitro antioxidant assays.
| Assay | Test System | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) of Reference |
| DPPH Radical Scavenging | Methanolic Solution | 13.28 | Vitamin C | 8.9 |
| ABTS Radical Scavenging | Aqueous Solution | 1.12 | Vitamin C | 3.1 |
Note: The IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols for In Vitro Antioxidant Assays
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the protocols for the most common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Various concentrations of the test compound (this compound or pinocembrin) are prepared in a suitable solvent.
-
An aliquot of the test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
A control is prepared containing the solvent and DPPH solution without the test compound.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants reduce the ABTS•+, leading to a decolorization of the solution.
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.
-
The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are prepared.
-
An aliquot of the test compound solution is mixed with the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
A control is prepared with the solvent and ABTS•+ solution.
-
The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Protocol:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
Various concentrations of the test compound are prepared.
-
An aliquot of the test compound solution is mixed with the FRAP reagent.
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity of the test compound is expressed as ferric reducing equivalents (e.g., µM Fe(II)/mg of compound).
Signaling Pathways in Antioxidant Action
The antioxidant effects of flavonoids like pinocembrin are not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of antioxidant enzymes.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[1][2] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3]
Upon exposure to oxidative stress or in the presence of activators like pinocembrin, Nrf2 is released from Keap1 and translocates to the nucleus.[1][3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to their transcription.[3] One of the most important of these genes is Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties.[1][2] The activation of the Nrf2/HO-1 pathway by pinocembrin has been shown to be a critical mechanism for its neuroprotective and cardioprotective effects.[2]
Visualizations
The following diagrams illustrate the experimental workflows of the antioxidant assays and the Nrf2 signaling pathway.
Caption: Workflow of the DPPH Radical Scavenging Assay.
References
- 1. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinocembrin ameliorates non-alcoholic fatty liver disease by activating Nrf2/HO-1 and inhibiting the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]
The Anti-inflammatory Potential of Pinocembrin: A Technical Guide
A Note on Nomenclature: This technical guide focuses on the anti-inflammatory properties of pinocembrin (B1678385) . Initial inquiries for "2-Hydroxypinocembrin" did not yield significant research, suggesting the intended compound of interest is the widely studied flavonoid, pinocembrin.
Pinocembrin, a natural flavonoid found in honey, propolis, and various plants, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory effects.[1] This document provides a comprehensive overview of the current understanding of pinocembrin's anti-inflammatory mechanisms, supported by quantitative data from various studies, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Mechanism of Action
Pinocembrin exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. The primary mechanisms include:
-
Inhibition of the NF-κB Signaling Pathway: Pinocembrin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[2][3] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the active p65 subunit.[4]
-
Modulation of MAPK Signaling Pathways: Pinocembrin influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2, JNK, and p38.[4][5] By suppressing the phosphorylation of these kinases, pinocembrin can downregulate the expression of inflammatory mediators.
-
Suppression of Pro-inflammatory Cytokines and Mediators: A direct consequence of its action on NF-κB and MAPK pathways is the reduced production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[6][7] Furthermore, pinocembrin inhibits the expression and activity of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins (B1171923) (PGE2), respectively, which are key mediators of inflammation.[4][6]
-
Activation of the Nrf2/HO-1 Pathway: Pinocembrin can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, which plays a crucial role in the antioxidant and anti-inflammatory cellular defense mechanisms.[8]
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of pinocembrin from various in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Pinocembrin
| Cell Line | Inflammatory Stimulus | Mediator | Pinocembrin Concentration | % Inhibition / IC50 | Reference |
| BV2 microglia | LPS | TNF-α | Dose-dependent | - | [6] |
| BV2 microglia | LPS | IL-1β | Dose-dependent | - | [6] |
| BV2 microglia | LPS | NO | Dose-dependent | - | [6] |
| BV2 microglia | LPS | PGE2 | Dose-dependent | - | [6] |
| Labeo rohita HK macrophages | LPS (1 µg/mL) | TNF-α | Concentration-dependent | Significant decrease | [4] |
| Labeo rohita HK macrophages | LPS (1 µg/mL) | IL-1β | Concentration-dependent | Significant decrease | [4] |
| Labeo rohita HK macrophages | LPS (1 µg/mL) | NO | Concentration-dependent | - | [4] |
| Labeo rohita HK macrophages | LPS (1 µg/mL) | PGE2 | Concentration-dependent | - | [4] |
| RAW 264.7 macrophages | LPS/IFN-γ | PGE2 | - | IC50: 75.9 µM | [9] |
| U937 macrophages | LPS/IFN-γ | PGE2 | - | IC50: 86.4 µM | [9] |
| HK-2 cells | LPS | IL-6, IL-1β, TNF-α | 50, 100, 200 µg/ml | Concentration-dependent decrease | [7] |
| Human Chondrocytes | - | MMP-1, MMP-3, MMP-13 | - | Inhibited expression | [10] |
Table 2: In Vivo Anti-inflammatory Effects of Pinocembrin
| Animal Model | Inflammatory Stimulus | Pinocembrin Dosage | Observed Effects | Reference |
| Mice | LPS-induced acute lung injury | 50 mg/kg (i.p.) | Attenuated inflammation and reduced lung injury | [1] |
| Mice | LPS-induced endotoxin (B1171834) shock | 20 or 50 mg/kg (i.p.) | Reduced mortality | [1] |
| Rats | DSS-induced colitis | - | Ameliorated inflammation, improved barrier function | [11] |
| Mice | Ovalbumin-induced allergic airway inflammation | - | Reduced Th2 cytokines (IL-4, IL-5, IL-13) and OVA-specific IgE | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory effects of pinocembrin.
Cell Culture and Treatment for In Vitro Anti-inflammatory Assays
-
Cell Lines:
-
Murine macrophage cell line: RAW 264.7
-
Human monocytic cell line: THP-1 (differentiated into macrophages with PMA) or U937
-
Murine microglial cell line: BV-2
-
Human kidney tubular epithelial cell line: HK-2
-
-
Culture Conditions:
-
Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).
-
Allow cells to adhere and reach a suitable confluency (typically 70-80%).
-
Pre-treat cells with various concentrations of pinocembrin (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) for a specific duration (e.g., 1-2 hours).
-
Induce inflammation by adding an inflammatory stimulus such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or a combination of LPS and Interferon-gamma (IFN-γ).
-
Incubate for a specified period (e.g., 24 hours) before collecting cell lysates or culture supernatants for further analysis.
-
Quantification of Pro-inflammatory Cytokines (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Use commercially available ELISA kits for the specific cytokine of interest.
-
Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding the culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Principle: The Griess assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[12][13]
-
Procedure:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for the colorimetric reaction to occur.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
-
Western Blot Analysis for Signaling Proteins
-
Principle: Western blotting is used to detect and quantify the expression and phosphorylation levels of specific proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Protein Extraction: Lyse the treated cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p65, total p65, phospho-ERK1/2, total ERK1/2, IκBα, COX-2, iNOS).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by pinocembrin in its anti-inflammatory action.
Caption: Pinocembrin inhibits the NF-κB signaling pathway.
References
- 1. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinocembrin relieves lipopolysaccharide and bleomycin induced lung inflammation via inhibiting TLR4-NF-κB-NLRP3 inflammasome signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinocembrin attenuates allergic airway inflammation via inhibition of NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pinocembrin attenuates lipopolysaccharide-induced inflammatory responses in Labeo rohita macrophages via the suppression of the NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pinocembrin inhibits lipopolysaccharide-induced inflammatory mediators production in BV2 microglial cells through suppression of PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pinocembrin ameliorates lipopolysaccharide-induced HK-2 cell apoptosis and inflammation by regulating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifibrotic Mechanism of Pinocembrin: Impact on Oxidative Stress, Inflammation and TGF-β /Smad Inhibition in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory Effect of (2S)-Pinocembrin From Goniothalamus macrophyllus on the Prostaglandin E2 Production in Macrophage Cell Lines: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pinocembrin Protects Against Dextran Sulfate Sodium-Induced Rats Colitis by Ameliorating Inflammation, Improving Barrier Function and Modulating Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol Griess Test [protocols.io]
- 13. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Properties of 2-Hydroxypinocembrin: A Technical Guide
Disclaimer: Scientific literature extensively details the neuroprotective properties of the flavonoid pinocembrin (B1678385). However, specific research on its hydroxylated form, 2-Hydroxypinocembrin, is limited. This guide provides a comprehensive overview of the neuroprotective mechanisms of pinocembrin, which are anticipated to be shared by this compound, given their structural similarity. The data and experimental protocols presented herein are based on studies of pinocembrin and should be considered as a proxy for the potential activities of this compound.
Introduction
Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant interest for their potential therapeutic applications, including neuroprotection.[1][2] Pinocembrin, a prominent flavonoid found in propolis and honey, has demonstrated significant neuroprotective effects in both in vitro and in vivo models of neurological disorders.[3][4] Its biological activities, which include antioxidant, anti-inflammatory, and anti-apoptotic properties, make it a promising candidate for the development of novel therapies for conditions such as ischemic stroke and neurodegenerative diseases.[3][5] The neuroprotective potential of flavonoids is often attributed to their ability to modulate critical cellular signaling pathways involved in neuronal survival and death.[2]
This technical guide summarizes the current understanding of the neuroprotective mechanisms of pinocembrin, providing a foundational framework for researchers and drug development professionals interested in this compound.
Mechanisms of Action
Pinocembrin exerts its neuroprotective effects through a multi-targeted approach, influencing several key signaling pathways and cellular processes.
Antioxidant and Anti-inflammatory Effects
A primary mechanism underlying pinocembrin's neuroprotection is its ability to counteract oxidative stress and inflammation, two key contributors to neuronal damage in various neurological conditions.[3][5] Pinocembrin has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), and to downregulate the expression of inducible nitric oxide synthase (iNOS).[5]
Modulation of Signaling Pathways
Pinocembrin's neuroprotective actions are mediated by its interaction with critical intracellular signaling cascades that regulate cell survival, apoptosis, and inflammation.
Pinocembrin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway. This pathway is a key regulator of cellular antioxidant defenses. Upon activation by pinocembrin, Nrf2 translocates to the nucleus and induces the expression of several antioxidant and cytoprotective genes.
dot
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Pinocembrin has been reported to modulate this pathway, contributing to its neuroprotective effects.
dot
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases.[6] Pinocembrin has been shown to inhibit neuronal apoptosis through various mechanisms. It can modulate the expression of Bcl-2 family proteins, decreasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2.[7] Furthermore, pinocembrin can inhibit the activation of caspases, key executioners of apoptosis.[3]
dot
In Vitro Evidence
Numerous in vitro studies have provided evidence for the neuroprotective effects of pinocembrin in various cell culture models of neurological damage.
| Cell Line | Insult | Pinocembrin Concentration | Observed Effects | Reference |
| SH-SY5Y | 6-hydroxydopamine (6-OHDA) | 25 µM | Reduced cell viability loss, decreased apoptotic rate, inhibited oxidative stress. | [2] |
| Primary cortical neurons | Oxygen-glucose deprivation/reoxygenation (OGD/R) | Not specified | Increased neuronal survival, decreased LDH release, reduced apoptosis and ROS production. | [3] |
| APPsw cells | Copper | 1.0 µM, 3.0 µM, 10.0 µM | Increased cell viability in a dose-dependent manner. | [8] |
| SH-SY5Y | 1-methyl-4-phenylpyridinium (MPP+) | Not specified | Reduced loss of cell viability, decreased intracellular ROS, and inhibited apoptosis. | [7] |
In Vivo Evidence
In vivo studies using animal models of neurological diseases have further substantiated the neuroprotective potential of pinocembrin.
| Animal Model | Disease Model | Pinocembrin Dosage | Observed Effects | Reference |
| Rats | Middle cerebral artery occlusion (MCAO) | Not specified | Reduced infarct volume and neurological deficit scores. | [3] |
| Mice | Intracerebroventricular Aβ25-35 injection | 20 mg/kg/day and 40 mg/kg/day | Improved cognitive function, preserved neuropil ultrastructure, decreased neurodegeneration. | [9] |
| Rats | Ischemia/reperfusion (I/R) | Not specified | Reduced damage to hippocampal neurons, alleviated behavioral and cognitive impairments. | [10] |
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the studies cited in this guide.
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma SH-SY5Y cells and primary cortical neurons are frequently used.
-
Culture Conditions: Cells are typically maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For neuroprotection assays, cells are often pre-treated with various concentrations of pinocembrin for a specific duration before being exposed to a neurotoxic insult.
In Vitro Neuroprotection Assays
-
Cell Viability Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are often measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Apoptosis Assays (TUNEL Staining and Caspase Activity): Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect DNA fragmentation, a hallmark of apoptosis. Caspase activity is measured using specific substrates.
-
Western Blotting: This technique is used to determine the expression levels of specific proteins involved in signaling pathways (e.g., Nrf2, Akt, Bax, Bcl-2, caspases).
dot
In Vivo Neurological Models
-
Ischemic Stroke Model (MCAO): The middle cerebral artery occlusion (MCAO) model in rodents is a widely used model to mimic ischemic stroke.
-
Alzheimer's Disease Model: Intracerebroventricular injection of amyloid-beta (Aβ) peptides in rodents is used to model aspects of Alzheimer's disease pathology.
-
Parkinson's Disease Model: Injection of neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is used to induce dopaminergic neuron loss, mimicking Parkinson's disease.
Behavioral and Histological Analysis in Vivo
-
Neurological Deficit Scoring: Behavioral tests are used to assess motor and cognitive function in animal models.
-
Infarct Volume Measurement: In stroke models, the size of the brain infarct is measured to assess the extent of damage.
-
Histological Staining: Techniques like Nissl staining and TUNEL staining are used to assess neuronal survival and apoptosis in brain tissue sections.
Conclusion
The available evidence strongly supports the neuroprotective properties of pinocembrin, which are mediated through its antioxidant, anti-inflammatory, and anti-apoptotic activities, as well as its ability to modulate key signaling pathways such as Nrf2/ARE and PI3K/Akt. While direct studies on this compound are currently lacking, the data on pinocembrin provides a solid foundation for future research into the therapeutic potential of this hydroxylated derivative. Further investigation is warranted to elucidate the specific neuroprotective profile of this compound and to determine its potential as a novel therapeutic agent for neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pinocembrin protects SH-SY5Y cells against MPP+-induced neurotoxicity through the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Elucidating the Anticancer Potential of 2-Hydroxypinocembrin and Related Flavonoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct and extensive research on the anticancer potential of 2-Hydroxypinocembrin is limited in publicly available scientific literature, significant investigations into its parent compound, Pinocembrin, and other structurally related 2-hydroxy flavonoids offer valuable insights. This technical guide synthesizes the existing data on these closely related natural compounds, providing a comprehensive overview of their mechanisms of action, quantitative anticancer effects, and the experimental methodologies used to elucidate them. This information serves as a foundational resource for researchers interested in the therapeutic potential of this class of flavonoids.
Data Presentation: Quantitative Anticancer Activity
The following tables summarize the in vitro cytotoxic and growth inhibitory activities of Pinocembrin and the related 2-hydroxyflavanone (B13135356) against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Pinocembrin
| Cell Line | Cancer Type | Assay | Endpoint | Concentration/Effect | Citation |
| MCF-7 | Breast Cancer | CCK-8 | Viability | IC50: ~160 µM (72h) | [1] |
| MDA-MB-231 | Breast Cancer | CCK-8 | Viability | IC50: ~160 µM (72h) | [1] |
| SKBR3 | Breast Cancer | CCK-8 | Viability | IC50: >240 µM (72h) | [1] |
Table 2: In Vitro Anticancer Activity of 2'-Hydroxyflavanone (2HF)
| Cell Line | Cancer Type | Assay | Endpoint | Concentration/Effect | Citation |
| H520 | NSCLC | Not Specified | GI50 | ~52 µM | [2] |
| H358 | NSCLC | Not Specified | GI50 | ~52 µM | [2] |
| H1417 | SCLC | Not Specified | GI50 | ~21 µM | [2] |
| H1618 | SCLC | Not Specified | GI50 | ~21 µM | [2] |
NSCLC: Non-Small Cell Lung Cancer; SCLC: Small Cell Lung Cancer; GI50: Growth Inhibition 50
Mechanisms of Action and Signaling Pathways
Research on Pinocembrin and related flavonoids indicates that their anticancer effects are mediated through the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and metastasis.
Induction of Apoptosis
Pinocembrin has been shown to induce apoptosis in breast cancer cells.[1] This programmed cell death is a critical mechanism for eliminating cancerous cells. The process involves both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic Apoptosis Pathway: Pinocembrin treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[1]
Extrinsic Apoptosis Pathway: While less detailed for Pinocembrin in the provided context, the extrinsic pathway is typically initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.
Cell Cycle Arrest
Pinocembrin has been observed to induce cell cycle arrest at the G2/M phase in breast cancer cells.[1] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including Cyclin B1 and Cdc2.[1] By halting the cell cycle, Pinocembrin prevents cancer cells from dividing and proliferating.
Inhibition of Metastasis
At non-cytotoxic concentrations, Pinocembrin has demonstrated the ability to inhibit the migration and invasion of breast cancer cells.[1] This anti-metastatic effect is crucial for preventing the spread of cancer to other parts of the body. The underlying mechanism appears to involve the suppression of the PI3K/AKT signaling pathway.[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies that have been employed to study the anticancer effects of Pinocembrin and related flavonoids.
Cell Culture
-
Cell Lines: Human breast cancer cell lines (MCF-7, MDA-MB-231, SKBR3) and normal breast epithelial cells (MCF-10A) are commonly used.[1]
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT or CCK-8)
-
Principle: These colorimetric assays measure cell metabolic activity, which is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT or CCK-8 reagent to each well and incubate for a few hours.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
-
Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Treat cells with the compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the determination of the cell cycle phase (G0/G1, S, G2/M).
-
Procedure:
-
Treat cells with the compound.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat with RNase A to remove RNA.
-
Stain the cells with PI.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate.
-
Procedure:
-
Lyse the treated and untreated cells to extract proteins.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin).
-
Wound Healing and Transwell Invasion Assays
-
Principle: These assays assess the migratory and invasive capabilities of cancer cells in vitro.
-
Wound Healing Assay:
-
Grow cells to a confluent monolayer in a culture plate.
-
Create a "scratch" or "wound" in the monolayer with a pipette tip.
-
Treat the cells with the compound at non-cytotoxic concentrations.
-
Monitor and image the closure of the wound over time.
-
-
Transwell Invasion Assay:
-
Use a Transwell chamber with a Matrigel-coated porous membrane.
-
Seed cells in the upper chamber in serum-free media with the test compound.
-
Add media with a chemoattractant (e.g., FBS) to the lower chamber.
-
Incubate to allow cells to invade through the Matrigel and membrane.
-
Remove non-invading cells from the top of the membrane.
-
Fix, stain, and count the invading cells on the bottom of the membrane.
-
In Vivo Tumor Xenograft Model
-
Principle: To evaluate the antitumor efficacy of a compound in a living organism.
-
Procedure:
-
Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Human cancer cells are subcutaneously injected into the flank of the mice.
-
Once tumors are established and reach a certain size, the mice are randomized into treatment and control groups.
-
The treatment group receives the compound (e.g., via oral gavage or intraperitoneal injection), while the control group receives a vehicle.
-
Tumor size is measured regularly with calipers, and tumor volume is calculated.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology or western blotting).
-
The available evidence strongly suggests that Pinocembrin and related 2-hydroxy flavonoids possess significant anticancer properties, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. The detailed mechanisms involve the modulation of key signaling pathways such as the PI3K/AKT pathway and the intrinsic apoptosis pathway. While direct data on this compound is currently lacking, this comprehensive guide on its close analogs provides a solid framework and valuable starting point for future research into its specific anticancer potential. Further investigation is warranted to isolate and characterize the activity of this compound and to explore its therapeutic utility in various cancer models.
References
The Antimicrobial Potential of 2-Hydroxypinocembrin: A Technical Guide for Researchers
An In-depth Exploration of Predicted Activity, Mechanistic Pathways, and Essential Experimental Protocols
Disclaimer: This document provides a comprehensive overview of the predicted antimicrobial activity of 2-Hydroxypinocembrin. As of the latest literature review, specific experimental data on the antimicrobial properties of this compound is not available. The information presented herein is extrapolated from studies on its parent compound, pinocembrin (B1678385), and other related flavonoids. This guide is intended to provide a foundational understanding and a framework for future research into the antimicrobial potential of this compound.
Executive Summary
The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Flavonoids, a class of natural polyphenolic compounds, have garnered significant attention for their broad-spectrum antimicrobial activities. Pinocembrin, a flavanone (B1672756) found in honey and propolis, has demonstrated notable antibacterial and antifungal properties. This technical guide delves into the predicted antimicrobial profile of its hydroxylated derivative, this compound. While direct experimental evidence is pending, the structural similarity to pinocembrin suggests a strong likelihood of comparable, and potentially enhanced, antimicrobial efficacy.
This document provides a comprehensive summary of the known antimicrobial activities of pinocembrin, its proposed mechanisms of action, and its influence on microbial signaling pathways. Furthermore, it offers detailed experimental protocols for the evaluation of the antimicrobial properties of this compound, including broth microdilution and agar (B569324) well diffusion assays. Visual representations of these protocols and relevant signaling pathways are provided to facilitate understanding and experimental design. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in investigating the therapeutic potential of this compound as a novel antimicrobial agent.
Predicted Antimicrobial Spectrum of this compound
Based on the established antimicrobial activity of pinocembrin, it is hypothesized that this compound will exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. The addition of a hydroxyl group may influence the compound's polarity and its interaction with microbial cell membranes and intracellular targets, potentially modulating its spectrum and potency.
Quantitative Data on the Antimicrobial Activity of Pinocembrin
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported for pinocembrin against various microorganisms. These values serve as a predictive baseline for the potential activity of this compound.
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Aeromonas hydrophila | Multidrug-resistant | 256 | 512 | [1] |
| Neisseria gonorrhoeae | Panel | 64 - 128 | Not Reported | [2] |
Putative Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of flavonoids like pinocembrin are often multi-faceted, contributing to their efficacy and potentially reducing the development of resistance. It is anticipated that this compound will share similar mechanisms of action.
Key Putative Mechanisms:
-
Cell Membrane Disruption: Flavonoids can intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. Treatment with pinocembrin has been shown to cause surface roughness and plasmolysis in bacteria.[1]
-
Inhibition of Nucleic Acid and Protein Synthesis: Pinocembrin has been observed to decrease nucleic acid fluorescence intensity and soluble protein content in bacterial cells, suggesting interference with DNA and protein metabolism.[1]
-
Enzyme Inhibition: Flavonoids are known to inhibit various microbial enzymes that are essential for cellular processes.[2]
-
Biofilm Formation Inhibition: Many flavonoids, including pinocembrin, can interfere with the formation of microbial biofilms, which are critical for chronic infections and antibiotic resistance.
Interaction with Microbial Signaling Pathways
Flavonoids can modulate various signaling pathways within microbial cells, disrupting processes essential for virulence and survival. The primary signaling pathways likely to be affected by this compound, based on studies of pinocembrin and other flavonoids, include those involved in inflammation and cellular stress responses.[3][4][5]
Experimental Protocols for Antimicrobial Activity Assessment
The following are detailed methodologies for determining the antimicrobial activity of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution
-
Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)
-
Negative control (vehicle, e.g., DMSO)
-
Microplate reader
Procedure:
-
Preparation of this compound Dilutions:
-
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye or a microplate reader.
-
Agar Well Diffusion Assay
This method is a qualitative or semi-quantitative assay to determine the susceptibility of a microorganism to an antimicrobial agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
This compound solution of known concentration
-
Positive control antibiotic
-
Negative control (vehicle)
Procedure:
-
Preparation of Agar Plates:
-
Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the standardized microbial suspension to create a lawn of bacteria.
-
-
Creation of Wells:
-
Use a sterile cork borer to create uniform wells (typically 6-8 mm in diameter) in the agar.
-
-
Application of Test Substance:
-
Carefully add a fixed volume (e.g., 50-100 µL) of the this compound solution, positive control, and negative control into separate wells.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Conclusion and Future Directions
While direct experimental data on the antimicrobial activity of this compound is currently lacking, the established profile of its parent compound, pinocembrin, provides a strong rationale for its investigation as a novel antimicrobial agent. The predicted mechanisms of action, including cell membrane disruption and inhibition of essential cellular processes, suggest that this compound could be effective against a range of pathogenic microorganisms.
Future research should focus on the synthesis and purification of this compound to enable rigorous in vitro and in vivo evaluation. The experimental protocols detailed in this guide provide a standardized framework for assessing its antimicrobial spectrum and potency. Further studies should also aim to elucidate its precise mechanisms of action and its effects on microbial signaling pathways to fully understand its therapeutic potential. The exploration of this compound and other hydroxylated flavonoids represents a promising avenue in the urgent search for new and effective antimicrobial therapies.
References
- 1. A study of the antibacterial mechanism of pinocembrin against multidrug-resistant Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
2-Hydroxypinocembrin: A Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of 2-hydroxypinocembrin (B1259880). Due to the limited availability of direct research on this compound, this guide incorporates data from its parent compound, pinocembrin, and the closely related 2'-hydroxyflavanone (B191500), to provide a scientifically grounded projection of its stability profile and degradation mechanisms.
Core Stability Profile
The stability of a flavonoid is a critical parameter influencing its therapeutic efficacy and shelf-life. Factors such as pH, temperature, light, and oxidative stress can lead to degradation, altering the compound's structure and potentially its biological activity.
Physicochemical Properties Influencing Stability
Flavonoids, including this compound, are polyphenolic compounds whose stability is intrinsically linked to their chemical structure. The presence of hydroxyl groups, the saturation of the C-ring, and the substitution pattern on the A and B rings all play a role. Hydroxylation, in particular, can increase the susceptibility of the molecule to oxidation and other degradation reactions.
Stability of Structurally Related Compounds
Limited direct data on this compound necessitates examining the stability of analogous compounds.
-
Pinocembrin: The parent compound, pinocembrin, is considered to be metabolically stable in human and rat liver microsomes under specific experimental conditions. Its primary in vivo metabolism occurs via phase II conjugation, leading to the formation of sulfonic and glucuronide products.
-
2'-Hydroxyflavanone: Research on 2'-hydroxyflavanone, an isomer of this compound, indicates good stability in mouse blood under various storage conditions, including freeze-thaw cycles and short- and long-term storage. However, comprehensive forced degradation studies are lacking.
The following table summarizes the available stability data for 2'-hydroxyflavanone in a biological matrix.
| Condition | Duration | Temperature | Analyte Concentration | % Deviation from Nominal | Reference |
| Freeze-Thaw Stability | 3 cycles | -80°C to Room Temp. | Low QC (3 ng/mL) | -5.3 | [1] |
| High QC (200 ng/mL) | -3.8 | [1] | |||
| Short-Term Stability | 6 hours | Room Temperature | Low QC (3 ng/mL) | -6.2 | [1] |
| High QC (200 ng/mL) | -4.5 | [1] | |||
| Post-Processing Stability | 24 hours | 4°C | Low QC (3 ng/mL) | -7.1 | [1] |
| High QC (200 ng/mL) | -5.9 | [1] | |||
| Long-Term Stability | 30 days | -80°C | Low QC (3 ng/mL) | -8.3 | [1] |
| High QC (200 ng/mL) | -7.6 | [1] |
QC: Quality Control
Degradation Pathways
The degradation of this compound can be anticipated to occur through several pathways, including hydrolysis, oxidation, photodegradation, and enzymatic transformation.
Hydrolytic Degradation
Under acidic or basic conditions, flavonoids can undergo hydrolysis, particularly if they are glycosylated. For aglycones like this compound, extreme pH values can lead to ring-opening of the heterocyclic C-ring, followed by further degradation. Flavanones are generally more stable in acidic conditions and degrade more rapidly in neutral to alkaline conditions.
Oxidative Degradation
The phenolic hydroxyl groups of this compound make it susceptible to oxidation. Oxidizing agents can lead to the formation of quinone-type structures and other oxidation products. The presence of a hydroxyl group on the B-ring, as in this compound, can influence the rate and pathway of oxidation.
Photodegradation
Exposure to light, particularly UV radiation, can induce degradation of flavonoids. The presence of a hydroxyl group at certain positions on the flavonoid skeleton has been shown to decrease photostability. This can lead to complex reactions, including oxidation and polymerization.
Enzymatic Degradation and Biotransformation
In a biological system, this compound is likely to be metabolized by various enzymes.
-
Phase I Metabolism: Cytochrome P450 enzymes may introduce additional hydroxyl groups onto the aromatic rings.
-
Phase II Metabolism: The hydroxyl groups of this compound are susceptible to conjugation reactions, such as glucuronidation and sulfation, to facilitate excretion.
-
Microbial Degradation: Gut microbiota can extensively metabolize flavonoids, often leading to the cleavage of the C-ring and the formation of smaller phenolic acids.
A study on the fungal biotransformation of 2'-hydroxyflavanone revealed the formation of several hydroxylated and glycosylated derivatives, suggesting that similar enzymatic modifications could occur with this compound.
The following diagram illustrates a potential biotransformation pathway for this compound based on known flavonoid metabolism.
References
Spectroscopic Profile of 2-Hydroxypinocembrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxypinocembrin, a dihydroflavonol found in plants such as Alpinia zerumbet, is a molecule of interest for its potential biological activities. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this natural product. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related flavonoids and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring this data are also provided, alongside a conceptual signaling pathway diagram to illustrate the potential biological context of flavonoid compounds.
Chemical Structure
Systematic Name: (2R,3R)-2-(2-hydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochroman-4-one Molecular Formula: C₁₅H₁₂O₅ Molecular Weight: 272.25 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the dihydroflavonol scaffold and related flavonoid compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 2 | ~79.0 | ~5.40 | d | ~12.0 |
| 3 | ~72.0 | ~5.05 | d | ~12.0 |
| 4 | ~196.0 | - | - | - |
| 4a | ~102.0 | - | - | - |
| 5 | ~164.0 | - | - | - |
| 6 | ~96.0 | ~5.95 | d | ~2.0 |
| 7 | ~167.0 | - | - | - |
| 8 | ~95.0 | ~5.90 | d | ~2.0 |
| 8a | ~163.0 | - | - | - |
| 1' | ~119.0 | - | - | - |
| 2' | ~156.0 | - | - | - |
| 3' | ~116.0 | ~6.90 | d | ~8.0 |
| 4' | ~130.0 | ~7.30 | t | ~8.0 |
| 5' | ~119.0 | ~6.85 | t | ~8.0 |
| 6' | ~128.0 | ~7.40 | d | ~8.0 |
| 5-OH | - | ~12.0 | s | - |
| 7-OH | - | ~10.8 | s | - |
| 2'-OH | - | ~9.5 | s | - |
| 3-OH | - | ~5.5 | d | ~5.0 |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). Predicted values are based on data for structurally similar dihydroflavonols and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Table 2: Predicted Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3500-3200 | Strong, Broad | O-H stretching (phenolic and alcoholic hydroxyl groups) |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~2950-2850 | Medium | Aliphatic C-H stretching |
| ~1640 | Strong | C=O stretching (carbonyl group, hydrogen-bonded) |
| ~1600, 1580, 1450 | Medium to Strong | Aromatic C=C stretching |
| ~1300-1000 | Strong | C-O stretching (ethers and alcohols) |
| Below 900 | Medium to Strong | Aromatic C-H out-of-plane bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems. For dihydroflavonols like this compound, the spectrum is characterized by two main absorption bands.
Table 3: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound (in Methanol)
| Band | Predicted λmax (nm) | Description |
| Band I | ~330 (shoulder) | Associated with the B-ring cinnamoyl system |
| Band II | ~290 | Associated with the A-ring benzoyl system |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data for a flavonoid such as this compound.
Sample Preparation
A purified sample of this compound is required for analysis. Isolation from a natural source like Alpinia zerumbet would typically involve extraction with a suitable solvent (e.g., methanol (B129727) or ethanol), followed by partitioning and chromatographic techniques such as column chromatography over silica (B1680970) gel or Sephadex LH-20, and potentially preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 15-20 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.
-
-
2D NMR Experiments (for full structural assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (2-3 bonds).
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the dried sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration (typically in the micromolar range).
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-600 nm.
-
The resulting spectrum should be plotted as absorbance versus wavelength.
-
Potential Signaling Pathway Involvement
While specific signaling pathways for this compound have not been extensively studied, flavonoids are known to interact with various cellular signaling cascades, often exhibiting anti-inflammatory and antioxidant effects. A general representation of a potential pathway influenced by flavonoids is the NF-κB signaling pathway, which is a key regulator of inflammation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This technical guide provides a foundational spectroscopic profile of this compound based on predictive methods and analysis of related compounds. The presented NMR, IR, and UV-Vis data, along with the detailed experimental protocols, offer a valuable resource for researchers involved in the isolation, identification, and characterization of this and other similar flavonoids. Further experimental validation is necessary to confirm these predicted spectroscopic features. The exploration of its interaction with cellular signaling pathways, such as the NF-κB pathway, represents a promising avenue for future research into its potential therapeutic applications.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Hydroxypinocembrin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypinocembrin (B1259880), a member of the flavanone (B1672756) class of flavonoids, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have shown potential as anticancer, neuroprotective, and anti-inflammatory agents. Their therapeutic promise lies in their ability to modulate key cellular signaling pathways, including the PI3K/Akt and MAPK pathways, which are often dysregulated in various diseases.
These application notes provide detailed protocols for the synthesis of this compound derivatives, summarize their biological activities with quantitative data, and illustrate their proposed mechanisms of action through signaling pathway diagrams.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through a two-step process:
-
Claisen-Schmidt Condensation: Synthesis of 2'-hydroxychalcone (B22705) precursors.
-
Intramolecular Cyclization: Conversion of 2'-hydroxychalcones to the corresponding 2'-hydroxyflavanones (this compound derivatives).
Experimental Protocol 1: Synthesis of 2'-Hydroxychalcone Precursors via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) to yield a 2'-hydroxychalcone.
Materials:
-
Substituted 2'-hydroxyacetophenone (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve the substituted 2'-hydroxyacetophenone and the substituted benzaldehyde in ethanol.
-
To this solution, add an aqueous solution of sodium hydroxide dropwise with constant stirring at room temperature.
-
Continue stirring the reaction mixture for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is acidic.
-
The precipitated solid, the 2'-hydroxychalcone, is collected by filtration, washed with cold water until the washings are neutral, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 2'-hydroxychalcone.
Experimental Protocol 2: Synthesis of this compound Derivatives by Cyclization of 2'-Hydroxychalcones
This protocol outlines the intramolecular cyclization of the synthesized 2'-hydroxychalcones to form the flavanone ring structure of this compound derivatives.
Materials:
-
2'-Hydroxychalcone (1.0 eq)
-
Sodium acetate (B1210297)
-
Methanol or Piperidine (B6355638) in water
-
Distilled water
Procedure:
-
Dissolve the 2'-hydroxychalcone in methanol.
-
Add sodium acetate to the solution and reflux the mixture for 4-6 hours. Alternatively, piperidine in water can be used as a basic catalyst for the cyclization at room temperature[1].
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
The precipitated solid, the this compound derivative, is collected by filtration, washed with water, and dried.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane-ethyl acetate) to yield the pure this compound derivative.
Synthetic Workflow
Biological Activities of this compound Derivatives
This compound and its derivatives have demonstrated a range of biological activities. The following tables summarize some of the reported quantitative data for their anticancer, neuroprotective, and anti-inflammatory effects.
Table 1: Anticancer Activity of 2'-Hydroxyflavanone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2'-Hydroxyflavanone | H1618 (SCLC) | ~21 | [2] |
| 2'-Hydroxyflavanone | H358 (NSCLC) | ~52 | [2] |
| 2'-Hydroxyflavanone | MGC-803 (Gastric) | > 100 µg/mL | [3] |
SCLC: Small Cell Lung Cancer, NSCLC: Non-Small Cell Lung Cancer
Table 2: Neuroprotective Activity of Pinocembrin (B1678385) and Related Flavonoids
| Compound | Assay | Effect | Reference |
| Pinocembrin | 6-OHDA-induced cell death in SH-SY5Y cells | Significant reduction in cell viability loss and apoptosis | [4] |
| Pinocembrin | Ischemia/reperfusion-induced brain injury in rats | Reduced neuronal damage and improved cognitive function | [5] |
| Pinocembrin | Post-intracerebral hemorrhage neuroinflammation | Reduction of M1 microglia and inhibition of NF-κB translocation |
Table 3: Anti-inflammatory Activity of Pinocembrin and Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Pinocembrin | Inhibition of NO production in LPS-induced BV2 microglial cells | - | |
| 2'-Hydroxyflavanone | Inhibition of STAT3 pathway | - | [3] |
Signaling Pathways Modulated by this compound Derivatives
The biological effects of this compound derivatives are often attributed to their interaction with key cellular signaling pathways, such as the PI3K/Akt and MAPK pathways. These pathways regulate a multitude of cellular processes, including cell growth, proliferation, survival, and inflammation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Pinocembrin has been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis[6][7]. It is proposed that this compound derivatives may exert their anticancer effects through a similar mechanism.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cancer. Pinocembrin has been reported to modulate MAPK signaling, contributing to its anti-inflammatory and neuroprotective effects. Derivatives of this compound may share this ability to interfere with MAPK pathway components.
Conclusion
The synthetic protocols provided herein offer a robust framework for the generation of a diverse library of this compound derivatives. The compiled biological data underscores their potential as valuable lead compounds in drug discovery, particularly in the areas of oncology, neurodegenerative diseases, and inflammatory disorders. Further investigation into the structure-activity relationships and the precise molecular mechanisms of action of these derivatives will be crucial for the development of novel and effective therapeutic agents. The signaling pathway diagrams offer a visual hypothesis for these mechanisms, providing a foundation for further experimental validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer activity of 2’-hydroxyflavanone towards lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pinocembrin Attenuates 6-OHDA-induced Neuronal Cell Death Through Nrf2/ARE Pathway in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of pinocembrin on ischemia/reperfusion-induced brain injury by inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pinocembrin Inhibits the Proliferation and Metastasis of Breast Cancer via Suppression of the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pinocembrin Inhibits the Proliferation and Metastasis of Breast Cancer via Suppression of the PI3K/AKT Signaling Pathway [frontiersin.org]
Application Notes and Protocols for the Purification of 2-Hydroxypinocembrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypinocembrin (B1259880) is a flavonoid of significant interest due to its potential therapeutic properties, which include neuroprotective, anti-inflammatory, and antioxidant activities. Sourced from various natural origins, such as Alpinia katsumadai and propolis, the isolation and purification of this compound are critical for its pharmacological evaluation and potential drug development. This document provides detailed application notes and protocols for the purification of this compound, drawing from established methods for flavonoid separation. The methodologies described herein cover a multi-step purification strategy, from initial extraction to final crystallization, aimed at achieving high purity.
General Purification Workflow
The purification of this compound from a crude plant extract typically involves a series of chromatographic steps followed by crystallization. The selection and sequence of these techniques are designed to separate the target compound from a complex mixture of other phytochemicals based on differences in polarity, size, and other physicochemical properties.
Caption: A general workflow for the purification of this compound from a crude extract.
Data Presentation: Quantitative Parameters in Purification
The efficiency of each purification step can be evaluated based on yield and purity. The following tables summarize typical quantitative data for flavonoid purification using various techniques. Note that these values are illustrative and may vary depending on the specific experimental conditions and the complexity of the starting material.
Table 1: Macroporous Resin Chromatography Performance for Flavonoid Purification
| Resin Type | Adsorption Capacity (mg/g) | Desorption Ratio (%) | Purity Increase (Fold) | Recovery (%) | Reference |
| D101 | Varies | 94.69 (with 70% ethanol) | ~4-5 | >80 | [1][2] |
| XAD-7HP | 39.8 | >100 | 5.03 | High | [3] |
| NKA-9 | Varies | High | 17-28 | 93.16 |
Table 2: Preparative HPLC and Final Purification of Pinocembrin (B1678385)
| Technique | Purity Achieved | Yield | Reference |
| Preparative HPLC | 91.1% | Not Reported | [4] |
| Recrystallization | >99.3% (e.e.) | 90-92% | [5] |
Experimental Protocols
Protocol 1: Macroporous Resin Adsorption Chromatography
This initial step is effective for the enrichment of flavonoids from a crude aqueous extract, removing highly polar impurities such as sugars and some pigments.
Materials:
-
Crude aqueous extract of the plant material
-
Macroporous resin (e.g., D101, XAD-7HP)
-
Deionized water
-
Ethanol (B145695) (various concentrations: 10%, 30%, 50%, 70%, 95% v/v)
-
Glass column
Procedure:
-
Resin Pre-treatment: Swell the macroporous resin in deionized water overnight. Pack the resin into a glass column and wash sequentially with 5 bed volumes (BV) of 95% ethanol, followed by 10 BV of deionized water until the effluent is clear.
-
Sample Loading: Adjust the pH of the crude extract to the optimal range for flavonoid adsorption (typically pH 3-5). Load the extract onto the equilibrated column at a flow rate of 1-2 BV/h.
-
Washing: After loading, wash the column with 5-10 BV of deionized water to remove unbound impurities.
-
Elution: Elute the adsorbed flavonoids with a stepwise gradient of ethanol. Start with a low concentration of ethanol (e.g., 10%) to elute weakly bound compounds. Increase the ethanol concentration in steps (e.g., 30%, 50%, 70%, and 95%) to desorb flavonoids of increasing hydrophobicity. This compound is expected to elute in the fractions with moderate to high ethanol concentrations (e.g., 50-70%).
-
Fraction Collection and Analysis: Collect fractions of 1-2 BV and monitor the flavonoid content using Thin Layer Chromatography (TLC) or UV-Vis spectrophotometry. Pool the fractions containing this compound.
-
Solvent Removal: Concentrate the pooled fractions under reduced pressure to remove the ethanol.
Caption: Workflow for Macroporous Resin Chromatography.
Protocol 2: Silica Gel Column Chromatography
This technique separates compounds based on their polarity. It is a crucial step for fractionating the enriched flavonoid extract from the macroporous resin step.
Materials:
-
Enriched flavonoid extract (dried)
-
Silica gel (100-200 mesh)
-
Solvents: n-hexane, ethyl acetate (B1210297), chloroform (B151607), methanol
-
Glass column
-
TLC plates
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into a glass column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the dried flavonoid extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of n-hexane and ethyl acetate). Alternatively, for dry loading, adsorb the extract onto a small amount of silica gel, dry it, and then carefully add the powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent such as 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent like ethyl acetate or chloroform. A common gradient is a stepwise increase in the percentage of ethyl acetate in n-hexane (e.g., 9:1, 8:2, 7:3, etc.). For a compound like this compound, which is more polar than pinocembrin, a higher proportion of the polar solvent will be required for elution.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Visualize the spots under UV light (254 nm and 366 nm).
-
Pooling and Concentration: Combine the fractions that contain the pure this compound and evaporate the solvent.
Caption: Workflow for Silica Gel Column Chromatography.
Protocol 3: Sephadex LH-20 Chromatography
Sephadex LH-20 is a versatile medium for size-exclusion and partition chromatography in organic solvents. It is particularly effective for the final cleanup of flavonoids, removing pigments and small molecules.
Materials:
-
Semi-purified this compound fraction
-
Sephadex LH-20
-
Methanol or a mixture of chloroform and methanol
-
Chromatography column
Procedure:
-
Column Preparation: Swell the Sephadex LH-20 in the chosen mobile phase (e.g., 100% methanol) for several hours. Pack the swollen gel into a column and equilibrate with the mobile phase.
-
Sample Application: Dissolve the semi-purified this compound in a small volume of the mobile phase and carefully apply it to the top of the column.
-
Isocratic Elution: Elute the column with the same solvent system used for equilibration (isocratic elution).
-
Fraction Collection: Collect fractions and monitor by TLC. Flavonoids typically elute as a distinct colored band.
-
Pooling and Concentration: Combine the fractions containing pure this compound and remove the solvent.
Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving high purity, preparative HPLC is often employed as a final chromatographic step.
Materials:
-
Further purified this compound fraction
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with formic acid or acetic acid)
-
Preparative C18 column
Procedure:
-
Method Development: Initially, develop an analytical HPLC method to achieve good separation of this compound from any remaining impurities.
-
Scale-up: Scale up the analytical method to a preparative scale by adjusting the column size, flow rate, and injection volume.
-
Sample Injection: Dissolve the sample in the mobile phase and inject it onto the preparative column.
-
Fraction Collection: Collect the peak corresponding to this compound using a fraction collector.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC. A purity of over 95% is often achievable[4].
Protocol 5: Crystallization
Crystallization is the ultimate step for obtaining highly pure this compound.
Materials:
-
Purified this compound
-
High-purity solvents (e.g., ethanol, methanol, acetone, water)
Procedure:
-
Solvent Selection: Experiment with different solvents and solvent mixtures to find a system in which this compound is soluble at high temperatures but poorly soluble at low temperatures. For pinocembrin, 95% ethanol has been used successfully[5].
-
Dissolution: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
-
Crystal Collection: Collect the formed crystals by filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Purity Analysis
The purity of the final product should be assessed using reliable analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the gold standard for purity determination[4][6]. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and assess purity.
Conclusion
The purification of this compound to a high degree of purity is a multi-step process that requires careful optimization of each technique. The protocols provided here offer a comprehensive guide for researchers to isolate this promising flavonoid for further scientific investigation. The combination of macroporous resin chromatography, silica gel chromatography, Sephadex LH-20, preparative HPLC, and crystallization, when applied systematically, can yield this compound of high purity suitable for pharmacological and drug development studies.
References
- 1. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification of Flavonoids from an Aqueous Cocoa (Theobroma cocoa L.) Extract Using Macroporous Adsorption Resins | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US8399691B2 - Method for resolution of a mixture of pinocembrin optical isomers, especially a pinocembrin racemate - Google Patents [patents.google.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
Application Note: Quantification of 2-Hydroxypinocembrin using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note describes a sensitive and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-hydroxypinocembrin (B1259880) in plant extracts and pharmaceutical formulations. The method utilizes a C18 column with a gradient elution of acetonitrile (B52724) and acidified water, providing excellent separation and resolution. Detection is performed using a UV-Vis detector. The method has been validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and research applications.
Introduction
This compound is a flavonoid derivative with potential pharmacological activities. Accurate and precise quantification of this compound is crucial for drug development, quality control of herbal products, and scientific research. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of individual components in complex mixtures.[1] This application note provides a detailed protocol for the determination of this compound using a validated RP-HPLC method.
Experimental
2.1. Instrumentation and Chromatographic Conditions
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).
-
Column: A C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 20% B
-
2-12 min: 20% to 70% B
-
12-15 min: 70% to 95% B
-
15-17 min: 95% B (washing)
-
17.1-20 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 290 nm
2.2. Chemicals and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water
Protocols
3.1. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3.2. Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1 g of finely powdered, dried plant material.
-
Add 20 mL of methanol and perform extraction using ultrasonication for 30 minutes.[2][3]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with fresh methanol.
-
Combine all the supernatants.[4]
-
-
Filtration: Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation
The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[5][6][7][8]
4.1. Data Presentation
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (µg/mL) | 1 - 100 | R² ≥ 0.999 |
| Correlation Coefficient (R²) | 0.9995 | - |
| Precision (RSD%) | ||
| - Intra-day | 0.85% | RSD ≤ 2% |
| - Inter-day | 1.25% | RSD ≤ 2% |
| Accuracy (Recovery %) | 98.5% - 101.2% | 98% - 102% |
| Limit of Detection (LOD) (µg/mL) | 0.15 | Signal-to-Noise Ratio ≈ 3:1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.50 | Signal-to-Noise Ratio ≈ 10:1 |
Visualization
Caption: Workflow for the quantification of this compound by HPLC.
Conclusion
The developed and validated RP-HPLC method is demonstrated to be simple, accurate, precise, and sensitive for the quantification of this compound in various samples. This method can be effectively used for routine quality control and research purposes in the pharmaceutical and natural product industries.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. actascientific.com [actascientific.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: High-Sensitivity LC-MS/MS Analysis of 2-Hydroxypinocembrin
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantitative analysis of 2-Hydroxypinocembrin, a potential metabolite of Pinocembrin (B1678385), in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is essential for pharmacokinetic, metabolism, and drug development studies involving Pinocembrin and its derivatives. This document provides comprehensive experimental procedures, instrument parameters, and data presentation guidelines.
Introduction
Pinocembrin, a flavonoid abundant in propolis and various plants, has garnered significant interest for its wide range of pharmacological activities, including neuroprotective, antioxidant, and anti-inflammatory effects.[1] Understanding the metabolism of Pinocembrin is crucial for evaluating its bioavailability and therapeutic efficacy. This compound is a hydroxylated metabolite of Pinocembrin. Accurate and sensitive quantification of this metabolite is critical for in-depth pharmacokinetic and metabolic profiling. LC-MS/MS offers the high sensitivity and specificity required for the determination of low-concentration analytes in complex biological samples.
Experimental Protocol
This protocol outlines the sample preparation, liquid chromatography, and mass spectrometry conditions for the analysis of this compound.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 500 µL of plasma, add an appropriate volume of internal standard (IS) solution (e.g., Clonazepam).
-
Perform a solid-phase extraction for sample cleanup and concentration.[2]
-
Condition a C8 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography (LC)
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Luna C8, 2.00 mm × 150 mm, 3 µm particle size.[3]
-
Mobile Phase: Acetonitrile and 0.3 mmol/L Ammonium Acetate solution (65:35, v/v).[2][3]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Run Time: 10 minutes.
Mass Spectrometry (MS/MS)
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.[2][3]
-
Ion Source Temperature: 500°C.
-
Multiple Reaction Monitoring (MRM): The precursor and product ions for this compound and a potential internal standard are listed in Table 1.
Data Presentation
Quantitative data for the LC-MS/MS analysis of this compound should be summarized for clarity and ease of comparison.
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 271.0 | 227.0 | 200 | -25 | -80 |
| This compound (Qualifier) | 271.0 | 175.0 | 200 | -35 | -80 |
| Pinocembrin | 255.1 | 211.1 | 200 | -20 | -75 |
| Internal Standard (e.g., Clonazepam) | 314.0 | 268.0 | 200 | -30 | -90 |
Note: The MRM transitions for this compound are proposed based on the structure and common fragmentation patterns of flavonoids. The exact values may require optimization.
Visualizations
Diagrams are provided to illustrate the experimental workflow and the proposed fragmentation pathway of this compound.
References
- 1. Metabolite identification and excretion of pinocembrin-7-O-β-D-glucoside in rats by UHPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of pinocembrin in human plasma by solid-phase extraction and LC/MS/MS: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Pinocembrin in Human Urine by LC-MS/MS and Research on Urinary Excretion [journal11.magtechjournal.com]
In Vivo Experimental Design for 2-Hydroxypinocembrin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the in vivo experimental design of 2-Hydroxypinocembrin, a hydroxylated derivative of the natural flavonoid pinocembrin. Drawing upon the extensive research conducted on its parent compound, this guide outlines protocols for investigating the potential neuroprotective and anti-inflammatory effects of this compound. The provided methodologies are intended to serve as a robust starting point for preclinical research and drug development.
Introduction
This compound is a derivative of pinocembrin, a flavonoid found in honey, propolis, and various plants. Pinocembrin has demonstrated a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and antimicrobial effects.[1] Many of these effects are attributed to its ability to modulate key signaling pathways, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which plays a crucial role in cellular defense against oxidative stress.[2][3][4] Given that hydroxylation can alter the pharmacokinetic and pharmacodynamic properties of flavonoids, this compound presents an interesting candidate for therapeutic investigation.[5][6][7][8][9]
This application note details proposed in vivo experimental designs to evaluate the therapeutic potential of this compound, with a primary focus on its neuroprotective effects in a cerebral ischemia model.
Preclinical In Vivo Experimental Workflow
A systematic in vivo evaluation of this compound should follow a logical progression from initial safety and pharmacokinetic assessments to efficacy studies in relevant disease models.
Caption: Proposed in vivo experimental workflow for this compound.
Foundational In Vivo Studies: Protocols
Prior to efficacy testing, it is crucial to establish the safety profile and pharmacokinetic parameters of this compound.
Acute Toxicity and Dose-Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) and identify a safe dose range for subsequent studies.
Protocol:
-
Animal Model: Healthy adult male and female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), 8-10 weeks old.
-
Groups: A control group (vehicle) and at least 3-4 dose groups of this compound (e.g., 10, 50, 100, 500 mg/kg).
-
Administration: A single dose administered via the intended clinical route (e.g., oral gavage or intraperitoneal injection). The compound should be appropriately formulated in a non-toxic vehicle.
-
Observation Period: 14 days.
-
Parameters to Monitor:
-
Mortality and clinical signs of toxicity (e.g., changes in behavior, posture, grooming, and food/water intake) recorded daily.
-
Body weight measured on days 0, 7, and 14.
-
At the end of the study, perform gross necropsy and collect major organs (liver, kidneys, heart, lungs, spleen, brain) for histopathological examination.
-
Collect blood for hematology and serum biochemistry analysis.
-
Data Presentation:
| Parameter | Control (Vehicle) | 10 mg/kg | 50 mg/kg | 100 mg/kg | 500 mg/kg |
| Mortality | 0/n | 0/n | x/n | y/n | z/n |
| Body Weight Change (%) | |||||
| Key Hematology | |||||
| - WBC | |||||
| - RBC | |||||
| - Hemoglobin | |||||
| Key Biochemistry | |||||
| - ALT | |||||
| - AST | |||||
| - Creatinine | |||||
| Histopathology | No abnormalities |
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Protocol:
-
Animal Model: Healthy adult rats or mice with cannulated jugular veins.
-
Groups: Intravenous (IV) and oral (PO) administration groups.
-
Dosing:
-
IV: A single bolus dose (e.g., 5 mg/kg).
-
PO: A single oral gavage dose (e.g., 20 mg/kg).
-
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Analysis: Analyze plasma concentrations of this compound and its potential metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Parameter Calculation: Determine key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.
Data Presentation:
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ngh/mL) | ||
| AUC (0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| Bioavailability (%) | N/A |
Efficacy Evaluation: Neuroprotection in a Cerebral Ischemia Model
The middle cerebral artery occlusion (MCAO) model is a widely used and clinically relevant model of ischemic stroke.[10][11][12][13]
Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To induce focal cerebral ischemia to evaluate the neuroprotective effects of this compound.
Protocol:
-
Animal Model: Adult male mice (e.g., C57BL/6, 20-25g).
-
Anesthesia: Anesthetize the mouse with isoflurane (B1672236) (4-5% for induction, 1-2% for maintenance).[14]
-
Surgical Procedure (Intraluminal Filament Method):
-
Place the mouse in a supine position and maintain body temperature at 37°C.[10][15]
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[10][15]
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA and insert a silicon-coated monofilament (e.g., 6-0).[14][16]
-
Advance the filament into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
For transient MCAO, withdraw the filament after a defined period (e.g., 60 minutes) to allow for reperfusion.[10] For permanent MCAO, leave the filament in place.
-
-
Sham Control: Perform the same surgical procedure without inserting the filament.
-
Treatment Groups:
-
Sham + Vehicle
-
MCAO + Vehicle
-
MCAO + this compound (low dose)
-
MCAO + this compound (medium dose)
-
MCAO + this compound (high dose)
-
-
Drug Administration: Administer this compound at the onset of reperfusion (for transient MCAO) or at a specified time post-occlusion.
Assessment of Neurological Deficit
Objective: To quantify the functional neurological outcome after ischemic stroke.
Protocol:
-
Perform neurological scoring at 24 hours post-MCAO by an observer blinded to the experimental groups.[17]
-
A commonly used scoring system is the 5-point scale:
-
0: No neurological deficit.
-
1: Forelimb flexion.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
-
Data Presentation:
| Group | Neurological Score (Median ± IQR) |
| Sham + Vehicle | |
| MCAO + Vehicle | |
| MCAO + 2-HP (Low Dose) | |
| MCAO + 2-HP (Medium Dose) | |
| MCAO + 2-HP (High Dose) |
Measurement of Infarct Volume
Objective: To quantify the extent of brain tissue damage.
Protocol:
-
At 24 or 48 hours post-MCAO, euthanize the animals and harvest the brains.
-
Slice the brain into 2mm coronal sections.[10]
-
Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 20-30 minutes at 37°C.[10][16]
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and calculate the infarct volume as a percentage of the total brain volume using image analysis software.
Data Presentation:
| Group | Infarct Volume (% of Hemisphere) |
| MCAO + Vehicle | |
| MCAO + 2-HP (Low Dose) | |
| MCAO + 2-HP (Medium Dose) | |
| MCAO + 2-HP (High Dose) |
Mechanistic Studies
To understand how this compound exerts its potential neuroprotective effects, further biochemical and molecular analyses are necessary.
Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress and is a known target of many flavonoids.[2][3][4][13][18]
Caption: Activation of the Nrf2/HO-1 signaling pathway.
Protocol for Western Blot Analysis:
-
Tissue Collection: At the end of the efficacy study, collect the peri-infarct brain tissue.
-
Protein Extraction: Homogenize the tissue and extract total and nuclear proteins.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against Nrf2 (total and nuclear), Keap1, HO-1, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Densitometry: Quantify the protein expression levels relative to the loading control.
Data Presentation:
| Group | Nuclear Nrf2 Expression (relative to control) | HO-1 Expression (relative to control) |
| Sham + Vehicle | ||
| MCAO + Vehicle | ||
| MCAO + 2-HP (Medium Dose) |
Conclusion
The in vivo experimental design outlined in this document provides a comprehensive framework for the preclinical evaluation of this compound. By systematically assessing its safety, pharmacokinetics, and efficacy in a clinically relevant model of ischemic stroke, researchers can gain valuable insights into its therapeutic potential. Furthermore, investigating its effects on key signaling pathways, such as Nrf2/HO-1, will elucidate its mechanism of action and support its further development as a novel therapeutic agent. It is imperative that initial studies focus on establishing a safe and effective dose range for this compound before proceeding to more complex efficacy models.
References
- 1. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Biology towards Improved Flavonoid Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Pinocembrin Protects the Brain against Ischemia-Reperfusion Injury and Reverses the Autophagy Dysfunction in the Penumbra Area - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]
- 15. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]
- 16. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.4. Assessment of the Neurological Deficit [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Hydroxypinocembrin Drug Delivery System Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and characterization of drug delivery systems for 2-Hydroxypinocembrin, a flavonoid with significant therapeutic potential. The protocols outlined below are based on established methodologies for similar flavonoids, like pinocembrin (B1678385), and can be adapted for this compound.
Introduction to this compound and Drug Delivery
This compound, a derivative of pinocembrin, is a natural flavonoid found in various plants and propolis.[1][2] Like its parent compound, it exhibits a range of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][2][3] However, its poor water solubility presents a significant challenge for its clinical application, limiting its bioavailability.[4] To overcome this limitation, encapsulation of this compound into various drug delivery systems is a promising strategy to enhance its solubility, stability, and therapeutic efficacy.[4]
This document details the formulation of this compound into polymeric micelles, liposomes, and cyclodextrin (B1172386) inclusion complexes, providing quantitative data and detailed experimental protocols. Additionally, it elucidates the key signaling pathways modulated by this compound, offering insights into its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for different this compound drug delivery systems, based on studies with the closely related compound pinocembrin.
Table 1: Physicochemical Properties of this compound-Loaded Nanocarriers
| Delivery System | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Polymeric Micelles | 19.90 ± 0.93 | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| TPGS-Modified Liposomes | ~92 | < 0.2 | -26.650 | 87.32 ± 1.34 | Not Reported | [5] |
Table 2: In Vitro Release Characteristics of this compound Formulations
| Delivery System | Release Medium | Cumulative Release (%) | Time (h) | Release Kinetics Model | Reference |
| Polymeric Micelles | pH 7.4 PBS | ~80 | 48 | Not Reported | [4] |
| TPGS-Modified Liposomes | pH 7.4 PBS | ~75 | 48 | Not Reported | [5] |
Experimental Protocols
Formulation of this compound-Loaded Polymeric Micelles
This protocol describes the thin-film hydration method for preparing polymeric micelles encapsulating this compound.[4]
Materials:
-
This compound
-
Pluronic F-127
-
Vitamin E TPGS
-
Double-distilled water
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
Protocol:
-
Dissolve this compound, Pluronic F-127, and Vitamin E TPGS in methanol in a round-bottom flask. The molar ratio of the components can be optimized, with a suggested starting point of 4-18% this compound, 33-53% Pluronic F-127, and 31-56% Vitamin E TPGS.[6]
-
Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to form a thin lipid film on the flask wall.
-
Hydrate the thin film with pre-warmed double-distilled water by gentle rotation.
-
Sonicate the resulting suspension in a water bath sonicator for 5-10 minutes to form a clear micellar solution.
-
The resulting formulation can be stored at 4°C for further characterization.
Formulation of this compound-Loaded Liposomes
This protocol details the thin-film dispersion method for preparing liposomes containing this compound, modified with D-α-Tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS).[5]
Materials:
-
This compound
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol
-
DSPE-mPEG2000
-
Vitamin E TPGS
-
Methanol
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Probe sonicator
Protocol:
-
Dissolve this compound, SPC, cholesterol, DSPE-mPEG2000, and Vitamin E TPGS in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Create a thin lipid film by evaporating the organic solvents using a rotary evaporator.
-
Hydrate the film with PBS (pH 7.4) by rotating the flask in a water bath at a temperature above the lipid phase transition temperature (e.g., 60°C).
-
To reduce the particle size and obtain unilamellar vesicles, sonicate the liposomal suspension using a probe sonicator.
-
The prepared liposomes should be stored at 4°C.
Preparation of this compound-Cyclodextrin Inclusion Complexes
This protocol describes the phase-solubility method to prepare inclusion complexes of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).[7]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer solutions at various pH values
-
Shaking water bath
-
Filtration system (e.g., 0.45 µm syringe filter)
-
UV-Vis Spectrophotometer
Protocol:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.
-
Add an excess amount of this compound to each HP-β-CD solution.
-
Shake the mixtures in a constant temperature water bath (e.g., 25°C) until equilibrium is reached (typically 24-72 hours).
-
Filter the suspensions to remove the undissolved this compound.
-
Determine the concentration of dissolved this compound in the filtrate using a validated UV-Vis spectrophotometric method.
-
Plot the solubility of this compound as a function of HP-β-CD concentration to determine the phase solubility diagram and the stability constant of the inclusion complex. A molar ratio of pinocembrin to cyclodextrin between 1:1 and 1:100 has been reported.[8]
Characterization Protocols
Particle Size and Zeta Potential Analysis
-
Method: Dynamic Light Scattering (DLS)
-
Protocol:
-
Dilute the nanoparticle suspension (micelles or liposomes) with deionized water to an appropriate concentration.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.
-
For zeta potential, use the same diluted sample and measure the electrophoretic mobility.
-
Encapsulation Efficiency and Drug Loading
-
Method: Centrifugation or dialysis followed by quantification of the unencapsulated drug.
-
Protocol (Centrifugation Method):
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to separate the nanoparticles from the aqueous phase.
-
Carefully collect the supernatant containing the unencapsulated this compound.
-
Quantify the amount of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE (%) = [(Total drug amount - Amount of free drug) / Total drug amount] x 100
-
DL (%) = [(Total drug amount - Amount of free drug) / Total weight of nanoparticles] x 100
-
-
In Vitro Drug Release Study
-
Method: Dialysis bag method.
-
Protocol:
-
Place a known amount of the this compound-loaded formulation into a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the withdrawn samples using a validated analytical method.
-
Plot the cumulative percentage of drug released versus time.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound, similar to pinocembrin, is known to exert its neuroprotective effects by modulating key signaling pathways involved in cellular survival, antioxidant defense, and inflammation.
Caption: PI3K/Akt signaling pathway modulated by this compound.
Caption: Nrf2/ARE antioxidant pathway activated by this compound.
Experimental Workflow Diagrams
Caption: General workflow for formulation and characterization.
Conclusion
The formulation of this compound into drug delivery systems such as polymeric micelles, liposomes, and cyclodextrin inclusion complexes presents a viable strategy to enhance its therapeutic potential by improving its solubility and bioavailability. The provided protocols offer a foundation for researchers to develop and characterize these nanoformulations. Understanding the modulation of key signaling pathways like PI3K/Akt and Nrf2/ARE by this compound will further aid in the rational design of targeted therapies for various diseases, particularly those involving oxidative stress and inflammation. Further optimization and in vivo evaluation are necessary to translate these promising formulations into clinical applications.
References
- 1. Frontiers | Pinocembrin Inhibits the Proliferation and Metastasis of Breast Cancer via Suppression of the PI3K/AKT Signaling Pathway [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinocembrin polymeric micellar drug delivery system: preparation, characterisation and anti-hyperuricemic activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation, in vitro and in vivo evaluation of pinocembrin-loaded TPGS modified liposomes with enhanced bioavailability and antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. Study of Pinocembrin-hydroxpropy-β-cyclodextrin Inclusion Compound [chinjmap.com:8080]
- 8. ES2438294T3 - Inclusion complexes of pinocembrin with cyclodextrin or its derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Hydroxypinocembrin as a Fluorescent Probe
To the Valued Researcher, Scientist, or Drug Development Professional,
Following a comprehensive search of scientific literature and databases, we must report that there is currently no available information to suggest that 2-hydroxypinocembrin (B1259880) possesses intrinsic fluorescence properties or has been utilized as a fluorescent probe in any application. Our extensive searches for its excitation and emission spectra, quantum yield, and any fluorescence-based assays involving this compound did not yield any relevant results.
The scientific literature contains a wealth of information on various fluorescent probes designed for the detection of specific analytes such as metal ions and biological thiols. These probes are typically engineered with specific fluorophores and reactive moieties to elicit a fluorescent response upon interaction with their target. However, this compound does not appear to be among the compounds documented for such purposes.
Therefore, we are unable to provide the requested detailed Application Notes, Protocols, quantitative data tables, or visualizations for this compound as a fluorescent probe.
We recommend that researchers interested in utilizing a fluorescent probe for their specific application consult the existing literature for well-characterized and validated fluorescent sensors tailored to their analyte of interest. Numerous resources and publications detail the synthesis, characterization, and application of a wide array of fluorescent probes for diverse research needs.
Should information regarding the fluorescent properties of this compound become available in the future, we will be pleased to revisit this topic and provide the detailed documentation you have requested.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxypinocembrin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of 2-hydroxypinocembrin (B1259880).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, particularly focusing on a plausible biotransformation approach using a recombinant microbial system expressing a suitable hydroxylase, such as a cytochrome P450 monooxygenase.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: Direct chemical synthesis of this compound is challenging due to the difficulty of achieving regioselective hydroxylation on the flavonoid scaffold. A more common and specific method is biotransformation, which utilizes enzymes to catalyze the desired hydroxylation. This typically involves expressing a flavonoid hydroxylase, such as a specific cytochrome P450 monooxygenase, in a microbial host like E. coli or yeast.[1][2] The host cells containing the enzyme are then incubated with the precursor, pinocembrin (B1678385), to produce this compound.
Q2: My this compound yield is very low. What are the most likely causes?
A2: Low yields in the biotransformation of pinocembrin can stem from several factors:
-
Inefficient Enzyme Activity: The chosen hydroxylase may have low intrinsic activity towards pinocembrin or may not be optimally expressed in the microbial host.[2]
-
Poor Substrate Availability: Pinocembrin has low water solubility, which can limit its availability to the intracellular enzymes.
-
Suboptimal Reaction Conditions: The pH, temperature, and aeration of the culture medium can significantly impact enzyme activity and cell viability.[3]
-
Cofactor Limitation: Cytochrome P450 enzymes require a constant supply of reducing equivalents (NADPH), which can be a limiting factor in whole-cell biotransformations.[4][5]
-
Product Degradation or Inhibition: The synthesized this compound might be unstable under the reaction conditions or could inhibit the activity of the hydroxylase.
-
Inefficient Product Recovery: The purification process may lead to significant loss of the final product.[6]
Troubleshooting Specific Issues
Issue 1: Low Conversion of Pinocembrin
| Potential Cause | Troubleshooting Suggestion |
| Low Enzyme Expression/Activity | - Verify enzyme expression levels using SDS-PAGE and Western blot. - Optimize codon usage of the hydroxylase gene for the expression host. - Co-express with a suitable redox partner, such as a cytochrome P450 reductase.[2][4] - Consider screening different hydroxylase enzymes or engineering the current enzyme for improved activity. |
| Poor Substrate Solubility | - Add a water-miscible organic co-solvent (e.g., DMSO, ethanol) at a low concentration (typically <5% v/v) to dissolve pinocembrin. - Prepare a stock solution of pinocembrin in an appropriate solvent and add it to the culture medium in a dropwise manner. |
| Suboptimal Reaction Conditions | - Optimize the pH of the culture medium (typically between 6.0 and 8.0).[3] - Vary the incubation temperature (e.g., 25°C, 30°C, 37°C) to find the optimal balance between enzyme activity and stability.[3] - Ensure adequate aeration by adjusting the shaking speed or using baffled flasks. |
| Cofactor (NADPH) Limitation | - Supplement the culture medium with glucose to enhance intracellular NADPH regeneration. - Consider co-expressing a glucose-6-phosphate dehydrogenase to boost the pentose (B10789219) phosphate (B84403) pathway and NADPH production. |
Issue 2: Difficulty in Purifying this compound
| Potential Cause | Troubleshooting Suggestion |
| Co-elution with Pinocembrin | - Utilize a purification method that separates compounds based on polarity differences. Polyamide or Sephadex LH-20 column chromatography can be effective for separating flavonoids with different numbers of hydroxyl groups.[6][7] - Optimize the mobile phase for reverse-phase HPLC to achieve better separation. |
| Low Recovery from Extraction | - After biotransformation, extract the product from the culture medium with a suitable organic solvent like ethyl acetate.[2] - Perform multiple extractions to ensure complete recovery. - Concentrate the organic extracts under reduced pressure at a low temperature to prevent degradation. |
| Product Degradation | - Avoid exposing the purified product to high temperatures, strong light, or extreme pH conditions. - Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). |
Quantitative Data Summary
The following table provides hypothetical data to illustrate how reaction conditions can be optimized to improve the yield of this compound in a whole-cell biotransformation system.
| Run | Enzyme System | Pinocembrin Conc. (µM) | Temperature (°C) | pH | Conversion Yield (%) |
| 1 | CYP105D7 + CPR | 100 | 30 | 7.0 | 15 |
| 2 | CYP105D7 + CPR | 200 | 30 | 7.0 | 8 |
| 3 | Engineered P450 + CPR | 100 | 30 | 7.0 | 45 |
| 4 | Engineered P450 + CPR | 100 | 25 | 7.0 | 55 |
| 5 | Engineered P450 + CPR | 100 | 25 | 7.5 | 62 |
| 6 | Engineered P450 + CPR + G6PDH | 100 | 25 | 7.5 | 78 |
CPR: Cytochrome P450 Reductase; G6PDH: Glucose-6-phosphate dehydrogenase
Experimental Protocols
Protocol: Whole-Cell Biotransformation for this compound Synthesis
This protocol describes a general method for the synthesis of this compound using an E. coli strain engineered to express a flavonoid hydroxylase.
-
Preparation of Recombinant E. coli:
-
Transform E. coli BL21(DE3) cells with a plasmid containing the gene for a putative flavonoid 2-hydroxylase and a suitable redox partner.
-
Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
-
-
Protein Expression:
-
Inoculate a larger volume of Terrific Broth with the overnight culture.
-
Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Biotransformation:
-
Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., potassium phosphate buffer, pH 7.5) containing glucose.
-
Add a stock solution of pinocembrin (dissolved in DMSO) to the cell suspension to the desired final concentration.
-
Incubate the reaction mixture at an optimized temperature (e.g., 25°C) with shaking for 24-48 hours.
-
-
Extraction and Purification:
-
Acidify the reaction mixture to pH 2-3 with HCl.
-
Extract the mixture three times with an equal volume of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product using column chromatography (e.g., silica (B1680970) gel, polyamide, or Sephadex LH-20) to obtain pure this compound.[6][7]
-
Visualizations
Caption: Biotransformation of Pinocembrin to this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Efficient hydroxylation of flavonoids by using whole-cell P450 sca-2 biocatalyst in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the Flavonoid Hydroxylases from Grapevine and Their Regulation during Fruit Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Creation and Physiological Relevance of Divergent Hydroxylation Patterns in the Flavonoid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: 2-Hydroxypinocembrin in Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxypinocembrin, focusing on challenges related to its solubility in bioassays.
Troubleshooting Guide
Issue: Precipitation of this compound upon dilution in aqueous buffer or cell culture media.
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. How can I prevent this?
A1: This is a common issue due to the low aqueous solubility of many flavonoids. Here are several approaches to troubleshoot this problem:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cell toxicity. You may need to prepare a more concentrated stock solution in DMSO to achieve this.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform a stepwise dilution. First, dilute the DMSO stock in a small volume of a co-solvent that is miscible with both DMSO and water, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), before adding it to the final aqueous solution.
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent in your final assay buffer can improve solubility. Ethanol and polyethylene glycols (PEGs) are commonly used. However, it is crucial to perform solvent toxicity controls to ensure the co-solvent does not affect your experimental results.
-
Inclusion of Serum: For cell-based assays, supplementing the culture medium with a higher percentage of fetal bovine serum (FBS) can sometimes aid in solubilizing hydrophobic compounds.
-
Sonication: After dilution, briefly sonicate the solution in a water bath to help disperse the compound and break up any small precipitates that may have formed.
-
Warming the Solution: Gently warming the solution to 37°C can temporarily increase the solubility of the compound. Ensure that the temperature is compatible with your assay components.
Q2: I am still observing precipitation even after trying the above methods. What other options do I have?
A2: If standard co-solvent methods are insufficient, you can explore more advanced formulation strategies:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative that can significantly improve the solubility of poorly soluble compounds. You would typically prepare a stock solution of the cyclodextrin (B1172386) in your assay buffer and then add the this compound to this solution.
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. If your experimental system allows, you can try adjusting the pH of your buffer. Generally, the solubility of phenolic compounds increases at a more alkaline pH. However, be mindful of the pH stability of your compound and the pH requirements of your bioassay.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing power for a wide range of organic compounds. Ethanol is another potential option.
Q2: How should I store my this compound stock solution?
A2: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Q3: What is a typical starting concentration for this compound in a bioassay?
A3: The optimal concentration will depend on the specific bioassay and cell type. It is recommended to perform a dose-response experiment, starting with a concentration range of 1-100 µM.
Q4: Can I use surfactants to improve the solubility of this compound?
A4: While non-ionic surfactants like Tween® 80 or Triton™ X-100 can enhance solubility, their use in cell-based assays is often limited due to potential cytotoxicity at concentrations above their critical micelle concentration. If used, their compatibility with the specific assay must be thoroughly validated.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | A high-concentration stock solution can be prepared. |
| Ethanol | Moderately Soluble | Can be used as a co-solvent. |
| Water | Poorly Soluble | Aqueous solubility is very low, necessitating the use of co-solvents or other solubilization techniques. |
| Polyethylene Glycol 300/400 | Moderately Soluble | Can be used as a co-solvent. |
Note: The solubility data for this compound is not widely available in the literature. The values presented are estimations based on the properties of structurally similar flavonoids and qualitative observations. It is highly recommended to experimentally determine the solubility for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass: Based on the molecular weight of this compound (MW: 272.25 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution (e.g., for 1 mL, you would need 2.72 mg).
-
Weigh the compound: Accurately weigh the calculated mass of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound.
-
Facilitate dissolution: Vortex the solution vigorously. If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots.
Protocol 2: Improving Aqueous Solubility using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare an HP-β-CD solution: Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your aqueous bioassay buffer.
-
Prepare this compound stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mM).
-
Complexation: While vortexing the HP-β-CD solution, slowly add the this compound stock solution to achieve the desired final concentration.
-
Equilibration: Allow the mixture to equilibrate for at least 1 hour at room temperature with gentle agitation to facilitate the formation of the inclusion complex.
-
Filtration (Optional): If any undissolved particles are visible, filter the solution through a 0.22 µm syringe filter.
Visualizations
Signaling Pathways
Disclaimer: The following diagrams depict signaling pathways that have been associated with the biological activity of pinocembrin, a structurally similar flavonoid. While it is plausible that this compound may act through similar mechanisms, direct experimental evidence for its effects on these specific pathways is limited.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Caption: Putative anti-cancer signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for improving this compound solubility.
Navigating the Challenges of 2-Hydroxypinocembrin Instability in Solution: A Technical Guide
Technical Support Center
Researchers, scientists, and drug development professionals often encounter challenges with the stability of flavonoids in solution. This guide provides troubleshooting advice and frequently asked questions regarding the instability of 2-hydroxypinocembrin (B1259880), a compound of interest for its potential therapeutic properties. While specific quantitative stability data for this compound is not extensively available in publicly accessible literature, this resource offers general guidance based on the known behavior of similar flavonoid compounds.
Troubleshooting Guide: Investigating this compound Degradation
When unexpected results arise in experiments involving this compound solutions, instability of the compound should be considered as a potential cause. The following steps can help troubleshoot and mitigate degradation.
Issue: Loss of biological activity or inconsistent results in cell-based assays.
Potential Cause: Degradation of this compound in the culture medium.
Troubleshooting Steps:
-
Solvent Selection: Ensure the initial stock solution is prepared in a suitable, high-purity solvent such as DMSO or ethanol (B145695). Minimize the final concentration of the organic solvent in the aqueous culture medium to avoid precipitation and potential toxicity.
-
pH of Medium: Flavonoids are often susceptible to degradation in neutral to alkaline conditions. The typical pH of cell culture medium (pH 7.2-7.4) may promote the degradation of this compound over the course of the experiment.
-
Mitigation: Prepare fresh solutions immediately before use. For longer-term experiments, consider the stability of the compound in the specific medium by performing control experiments without cells to measure its concentration over time.
-
-
Light Exposure: Protect solutions from light, as photo-degradation can occur with flavonoids. Use amber vials or wrap containers in aluminum foil.
-
Temperature: Store stock solutions at appropriate low temperatures (e.g., -20°C or -80°C). During experiments, minimize the time the compound is kept at room temperature or 37°C.
Issue: Appearance of unknown peaks or a decrease in the main compound peak in HPLC analysis.
Potential Cause: Chemical degradation of this compound.
Troubleshooting Steps:
-
Analyze Degradation Products: Use techniques like LC-MS to identify the mass of potential degradation products. This can provide clues about the degradation pathway (e.g., oxidation, hydrolysis).
-
Stress Testing: To understand the degradation profile, perform forced degradation studies. Expose solutions of this compound to acidic, basic, oxidative, and photolytic conditions. This will help to identify the conditions under which the compound is most labile.
-
Optimize Analytical Method: Ensure the HPLC method is stability-indicating, meaning it can separate the intact drug from its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on general flavonoid solubility, high-purity dimethyl sulfoxide (B87167) (DMSO) or ethanol are recommended for preparing stock solutions. It is crucial to use the lowest possible concentration of the organic solvent in the final experimental solution to avoid solubility issues and cellular toxicity.
Q2: How should I store my this compound stock solution?
A2: Stock solutions should be stored in tightly sealed, light-protected (amber) vials at low temperatures, preferably -20°C or -80°C, to minimize degradation. For short-term storage, refrigeration at 4°C may be acceptable, but stability under these conditions should be verified.
Q3: At what pH is this compound most stable?
A3: While specific data for this compound is limited, flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline environments. It is advisable to prepare fresh solutions in your experimental buffer and use them immediately. If the experimental conditions require a specific pH, the stability of the compound at that pH should be predetermined.
Q4: Can I pre-mix this compound in my cell culture medium for long-term experiments?
A4: It is not recommended to pre-mix this compound in cell culture medium for extended periods without prior stability testing. The physiological pH and components of the medium can contribute to degradation. For long-term studies, it is best to add freshly diluted compound at each medium change.
Q5: What are the likely degradation pathways for this compound?
A5: Without specific studies, we can infer potential degradation pathways based on the flavonoid structure. These may include:
-
Oxidation: The hydroxyl groups on the flavonoid rings are susceptible to oxidation, which can be catalyzed by light, metal ions, or reactive oxygen species.
-
Hydrolysis: Depending on the specific structure and conditions, hydrolytic cleavage of parts of the molecule could occur, although this is less common for the basic flavanone (B1672756) skeleton of pinocembrin.
Quantitative Data Summary
Table 1: Hypothetical Stability Data for this compound in Solution
| Condition | Solvent/Buffer | Temperature (°C) | Half-life (t½) | Degradation Products (m/z) |
| pH | ||||
| pH 3 | Acetate Buffer | 25 | > 48 hours | Not detected |
| pH 7.4 | Phosphate Buffer | 25 | ~ 12 hours | [Hypothetical m/z] |
| pH 9 | Carbonate Buffer | 25 | < 2 hours | [Hypothetical m/z] |
| Temperature | ||||
| in PBS (pH 7.4) | PBS | 4 | > 24 hours | Not detected |
| in PBS (pH 7.4) | PBS | 25 | ~ 12 hours | [Hypothetical m/z] |
| in PBS (pH 7.4) | PBS | 37 | ~ 6 hours | [Hypothetical m/z] |
| Light | ||||
| Dark | DMSO | 25 | > 7 days | Not detected |
| Ambient Light | DMSO | 25 | ~ 3 days | [Hypothetical m/z] |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The following is a general protocol for assessing the stability of a flavonoid like this compound in a given solution.
Protocol: HPLC-Based Stability Assessment of this compound
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., HPLC-grade DMSO).
-
Preparation of Test Solutions: Dilute the stock solution to the final desired concentration (e.g., 100 µM) in the test buffers (e.g., pH 3, 5, 7.4, and 9) or cell culture medium.
-
Incubation: Incubate the test solutions under the desired temperature and light conditions.
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of each test solution.
-
Sample Quenching (if necessary): If degradation is rapid, it may be necessary to stop the reaction by, for example, adding an equal volume of cold acetonitrile (B52724) or methanol (B129727) and storing at -20°C until analysis.
-
HPLC Analysis: Analyze the samples using a validated, stability-indicating HPLC method.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Detection: UV detector at the λmax of this compound.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the percentage of the remaining compound against time to determine the degradation kinetics and calculate the half-life.
Visualizations
The following diagrams illustrate key concepts related to the investigation of this compound instability.
Technical Support Center: Overcoming Poor Cell Permeability of 2-Hydroxypinocembrin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxypinocembrin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor cell permeability of this compound?
A1: The low cell permeability of this compound, a flavonoid, is likely attributable to several factors. Its molecular structure, characterized by multiple hydroxyl groups, contributes to its hydrophilicity, which can hinder its ability to passively diffuse across the lipophilic cell membrane. Furthermore, like many flavonoids, it may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, reducing its intracellular concentration.
Q2: What strategies can be employed to enhance the cell permeability of this compound?
A2: Several formulation and chemical modification strategies can be utilized to overcome the poor cell permeability of this compound. These include:
-
Drug Delivery Systems: Encapsulating this compound in liposomes or nanoparticles can facilitate its transport across the cell membrane.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug can enhance its passive diffusion. The prodrug is then converted to the active this compound inside the cell.
-
Permeability Enhancers: Co-administration with permeability enhancers, such as cyclodextrins, can increase the solubility and membrane transport of this compound.
Q3: How can I assess the cell permeability of my this compound formulation in vitro?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[1][2][3] This assay utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier.[1][2][3] The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.[2][4]
Troubleshooting Guides
Issue 1: Low Apparent Permeability Coefficient (Papp) in Caco-2 Assay
Possible Cause:
-
Poor intrinsic permeability: The inherent physicochemical properties of this compound may limit its ability to cross the Caco-2 cell monolayer.
-
Efflux pump activity: this compound may be actively transported out of the Caco-2 cells by efflux pumps like P-glycoprotein (P-gp).[5]
Troubleshooting Steps:
-
Conduct a bi-directional Caco-2 assay: Measure the transport of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.[6]
-
Use P-gp inhibitors: Perform the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B permeability and a decrease in the efflux ratio would confirm that this compound is a P-gp substrate.
Issue 2: Low bioavailability of this compound formulation in vivo despite promising in vitro results.
Possible Cause:
-
First-pass metabolism: this compound may be extensively metabolized in the liver after absorption, reducing the amount of active compound that reaches systemic circulation.
-
In vivo instability: The formulation may not be stable in the gastrointestinal tract, leading to premature degradation of this compound.
Troubleshooting Steps:
-
Investigate metabolic stability: Assess the stability of this compound in liver microsomes or hepatocytes to determine its susceptibility to first-pass metabolism.
-
Optimize formulation for in vivo stability: Consider enteric coatings or other protective strategies to prevent the degradation of this compound in the harsh environment of the stomach and small intestine.
Experimental Protocols & Data
Liposomal Formulation of Pinocembrin (a structurally similar flavonoid)
A study on pinocembrin-loaded liposomes modified with D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) demonstrated a significant improvement in oral bioavailability.[4][5][7]
Table 1: Physicochemical Properties of Pinocembrin-Loaded Liposomes [7]
| Parameter | Value |
| Mean Particle Size | ~92 nm |
| Zeta Potential | ~ -26.65 mV |
| Encapsulation Efficiency | 87.32 ± 1.34% |
Table 2: Pharmacokinetic Parameters of Pinocembrin and Pinocembrin-Loaded Liposomes [7]
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg/h/mL) | Relative Bioavailability (%) |
| Free Pinocembrin | 1.00 ± 0.11 | 0.5 | 5.5 ± 0.8 | 100 |
| PCBT-Liposomes | 1.70 ± 0.14 | 1.0 | 10.8 ± 1.5 | 196 |
Experimental Workflow: Liposome Preparation (Thin Film Hydration Method) [8]
Caption: Workflow for preparing liposomes using the thin film hydration method.
Caco-2 Permeability Assay Protocol
This protocol outlines the general steps for conducting a Caco-2 permeability assay to determine the Papp of a compound.[1][9]
Experimental Workflow: Caco-2 Permeability Assay
Caption: General workflow for conducting a Caco-2 permeability assay.
Table 3: Classification of Permeability Based on Papp Values [10]
| Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Signaling Pathways
Flavonoids, including pinocembrin, have been shown to modulate various signaling pathways, which may influence their cellular uptake and biological activity.[11]
Signaling Pathways Potentially Involved in Flavonoid Uptake and Action
Caption: Potential signaling pathways modulated by flavonoids.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. Probing inclusion complexes of 2-hydroxypropyl-β-cyclodextrin with mono-amino mono-carboxylic acids: physicochemical specification, characterization and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, in vitro and in vivo evaluation of pinocembrin-loaded TPGS modified liposomes with enhanced bioavailability and antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quercetin-biapigenin nanoparticles are effective to penetrate the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 2-Hydroxypinocembrin HPLC Analysis
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of 2-hydroxypinocembrin (B1259880).
Troubleshooting Guide: Resolving this compound Peak Tailing
Peak tailing for this compound in reversed-phase HPLC is a common issue that can compromise the accuracy and precision of quantification. This guide provides a systematic approach to diagnose and resolve the problem.
Diagram: Troubleshooting Workflow for this compound Peak Tailing
Caption: A flowchart to systematically troubleshoot peak tailing for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for this compound?
A1: Peak tailing for this compound, a flavonoid with multiple hydroxyl groups, is primarily caused by secondary chemical interactions with the stationary phase.[1][2] The main culprits are:
-
Silanol (B1196071) Interactions: The phenolic hydroxyl groups of this compound can form strong hydrogen bonds with free silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[3][4] This secondary retention mechanism delays the elution of a portion of the analyte molecules, resulting in a tailed peak.[1]
-
Mobile Phase pH: The pH of the mobile phase influences the ionization state of both the phenolic hydroxyl groups of this compound and the residual silanol groups on the column.[5] If the pH is close to the pKa of the most acidic hydroxyl group, a mixture of ionized and non-ionized forms of the analyte will exist, leading to peak broadening and tailing.[6]
-
Metal Chelation: The hydroxyl and ketone moieties in flavonoids can chelate with trace metal impurities (e.g., iron, aluminum) present in the silica (B1680970) matrix of the column, causing peak tailing.[7]
Q2: How does the chemical structure of this compound contribute to peak tailing?
A2: The structure of this compound, which includes a dihydroxylated A-ring and a hydroxylated B-ring, presents multiple sites for unwanted interactions with the stationary phase. The phenolic hydroxyl groups are polar and can engage in hydrogen bonding with active sites on the column packing.
Diagram: Interactions Leading to this compound Peak Tailing
Caption: Chemical interactions between this compound and the stationary phase causing peak tailing.
Q3: What is the ideal mobile phase pH for analyzing this compound?
Therefore, a mobile phase pH of 2.5 to 3.5 is recommended. This low pH ensures that the phenolic hydroxyl groups remain protonated (non-ionized) and suppresses the ionization of residual silanol groups on the silica packing, minimizing secondary interactions.[1][5]
Q4: What are the recommended starting HPLC conditions for this compound analysis?
A4: A good starting point for method development can be adapted from established methods for the related compound, pinocembrin.
Table: Recommended Starting HPLC Parameters
| Parameter | Recommendation | Rationale |
| Column | High-purity, end-capped C18 or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) | Minimizes silanol interactions.[5] |
| Mobile Phase | A: Water with 0.1% Formic Acid (pH ~2.7) B: Acetonitrile (B52724) or Methanol (B129727) | Low pH suppresses ionization. Organic modifier for elution. |
| Gradient | Start with a low percentage of B, ramp up to elute the compound, then re-equilibrate. | To find the optimal elution conditions. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Improves peak shape and reduces viscosity. |
| Detection (UV) | 290 nm | A common absorbance maximum for flavanones.[8][9] |
| Injection Vol. | 5-20 µL | Keep low to avoid volume overload. |
| Sample Diluent | Initial mobile phase composition | Prevents peak distortion due to solvent mismatch.[2] |
Q5: Can my sample preparation affect peak shape?
A5: Yes, sample preparation is critical.
-
Solubility: Pinocembrin, a similar compound, has low aqueous solubility (around 48 µg/mL) but is soluble in organic solvents like methanol and DMSO.[5][8] Ensure this compound is fully dissolved. It is best to dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase to avoid peak distortion.[2] If a strong solvent like DMSO must be used, keep the injection volume small.
-
Concentration: High sample concentration can lead to mass overload, a common cause of peak tailing characterized by a "right-triangle" peak shape and a decrease in retention time.[2] If you observe this, dilute your sample.
Experimental Protocols
Protocol: Mobile Phase Preparation (pH 3.0)
-
Reagents: HPLC-grade water, HPLC-grade formic acid.
-
Procedure:
-
Measure 1 L of HPLC-grade water into a clean mobile phase reservoir bottle.
-
Add 1.0 mL of formic acid to the water.
-
Mix thoroughly.
-
Degas the solution using vacuum filtration or sonication before use.
-
Protocol: Standard Solution Preparation
-
Reagents: this compound reference standard, HPLC-grade methanol (or acetonitrile), HPLC-grade water.
-
Procedure:
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve the standard in a small amount of methanol or acetonitrile in a 10 mL volumetric flask.
-
Once fully dissolved, bring the volume to the mark with a diluent matching the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Perform serial dilutions to create working standards of desired concentrations.
-
Filter the final solutions through a 0.45 µm syringe filter before injection.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical Insights into the Oxidative Stress-Relieving Properties of Pinocembrin—An Isolated Flavonoid from Honey and Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+)-Pinocembrin | C15H12O4 | CID 68071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pinocembrin–Lecithin Complex: Characterization, Solubilization, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids [ouci.dntb.gov.ua]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. (+)-Pinocembrin | C15H12O4 | CID 68071 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2-Hydroxypinocembrin LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2-Hydroxypinocembrin.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). For your analysis, this can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[2]
Q2: I am observing significant variability in my signal intensity between samples. Could this be due to matrix effects?
A2: Yes, high signal variability is a common symptom of matrix effects.[3] Co-eluting endogenous or exogenous components in your sample matrix can interfere with the ionization of this compound, leading to inconsistent signal intensities across different samples.
Q3: How can I determine if my this compound analysis is suffering from matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of this compound standard solution is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates the presence of ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This is a quantitative method and is considered the "gold standard" for assessing matrix effects.[4] It involves comparing the peak area of this compound in a neat solution to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process.[4]
Q4: What are the common strategies to mitigate matrix effects?
A4: Several strategies can be employed to reduce or eliminate matrix effects:
-
Sample Preparation: Improve the clean-up procedure to remove interfering components. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation can be optimized.[5]
-
Chromatographic Separation: Modify your LC method to chromatographically separate this compound from the interfering matrix components.[6]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[7]
-
Use of an Internal Standard: Employing an internal standard (IS), especially a stable isotope-labeled (SIL) one, is a highly effective way to compensate for matrix effects.[8]
Troubleshooting Common Issues
Issue 1: Poor Peak Shape and Low Signal Intensity for this compound.
-
Possible Cause: Significant ion suppression due to co-eluting matrix components.
-
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a post-column infusion experiment to identify regions of ion suppression.
-
Optimize Sample Cleanup: If ion suppression is observed, enhance your sample preparation. Consider switching from a simple protein precipitation to a more selective SPE or LLE method.
-
Improve Chromatography: Adjust the gradient, mobile phase composition, or even the column chemistry to better separate this compound from the interfering peaks.
-
Issue 2: Inconsistent and Non-Reproducible Quantification Results.
-
Possible Cause: Variable matrix effects across different sample lots or concentrations.
-
Troubleshooting Steps:
-
Quantitative Assessment: Use the post-extraction spike method to quantify the matrix factor across at least six different lots of your biological matrix.
-
Implement an Internal Standard: If a suitable SIL internal standard for this compound is not available, choose a structural analog that co-elutes and has similar ionization properties.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.
-
Experimental Protocols
Below are detailed methodologies for key experiments to assess and mitigate matrix effects in this compound LC-MS analysis.
Protocol 1: Quantitative Assessment of Matrix Effect by Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound at low and high concentrations into the mobile phase or a pure solvent.
-
Set B (Post-Extraction Spike): Process blank matrix samples through your entire extraction procedure. Then, spike the extracted matrix with this compound at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound at low and high concentrations into the blank matrix before the extraction procedure.
-
-
Analyze all samples using your established LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF %): (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100
-
-
Interpretation:
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
Ideally, the MF should be between 85% and 115%.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Centrifuge your biological sample (e.g., plasma) to pellet any precipitates.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in your mobile phase for LC-MS analysis.
Quantitative Data Summary
The following tables provide examples of how to structure and present quantitative data for matrix effect and recovery experiments. Note: The data presented here is illustrative and should be replaced with your experimental results.
Table 1: Matrix Effect and Recovery of this compound
| Concentration Level | Mean Peak Area (Set A: Neat) | Mean Peak Area (Set B: Post-Spike) | Mean Peak Area (Set C: Pre-Spike) | Matrix Factor (%) | Recovery (%) |
| Low QC (e.g., 10 ng/mL) | 55,000 | 48,000 | 44,000 | 87.3 | 91.7 |
| High QC (e.g., 500 ng/mL) | 1,100,000 | 980,000 | 915,000 | 89.1 | 93.4 |
Table 2: Matrix Factor in Different Lots of Human Plasma
| Plasma Lot | Matrix Factor (%) - Low QC | Matrix Factor (%) - High QC |
| Lot 1 | 85.2 | 88.5 |
| Lot 2 | 91.5 | 92.1 |
| Lot 3 | 88.0 | 89.9 |
| Lot 4 | 86.7 | 87.4 |
| Lot 5 | 93.1 | 94.0 |
| Lot 6 | 89.8 | 90.5 |
| Mean | 89.1 | 90.4 |
| %RSD | 3.6 | 2.5 |
Visualizations
The following diagrams illustrate key workflows and decision-making processes in troubleshooting matrix effects.
Caption: Troubleshooting workflow for matrix effects.
Caption: Solid-Phase Extraction (SPE) workflow.
References
- 1. Sample preparation for peptides and proteins in biological matrices prior to liquid chromatography and capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Pinocembrin in Human Urine by LC-MS/MS and Research on Urinary Excretion [journal11.magtechjournal.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of pinocembrin in human plasma by solid-phase extraction and LC/MS/MS: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 2-Hydroxypinocembrin Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-Hydroxypinocembrin in cell-based cytotoxicity assays. As direct experimental data for this compound is limited, this guide draws upon established principles for flavonoid research and data from the closely related compound, Pinocembrin.
Troubleshooting Guides
This section addresses common issues encountered during cytotoxicity experiments with flavonoid compounds like this compound.
Question: Why am I observing high variability in my cytotoxicity assay results between replicates?
Answer: High variability in cytotoxicity assays can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before seeding to prevent clumps and ensure an equal number of cells in each well. Inconsistent cell density can significantly impact results.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, media, or assay reagents can lead to significant variations. Calibrate your pipettes regularly and use consistent technique. Forceful pipetting during cell plating can also cause cellular stress and variability[1].
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate the compound and affect cell viability. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.
-
Compound Precipitation: this compound, like many flavonoids, may have limited solubility in aqueous media. Visually inspect your wells for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower concentration or a different solvent system. Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells.
Question: My MTT/resazurin assay shows increased cell viability at higher concentrations of this compound. What could be the cause?
Answer: This unexpected result can be due to the inherent properties of flavonoid compounds:
-
Direct Reagent Reduction: Flavonoids with antioxidant properties can directly reduce tetrazolium salts (like MTT) or resazurin, leading to a false positive signal that can be misinterpreted as increased cell viability[2]. To check for this, include a cell-free control where you add this compound to the media with the assay reagent. A color change in the absence of cells indicates direct reduction.
-
Compound Color Interference: If this compound has a yellow hue, it can interfere with the absorbance reading of the formazan (B1609692) product in an MTT assay. A control well with the compound in media without cells can help to subtract the background absorbance[2].
-
Alternative Assays: If interference is suspected, consider using a non-colorimetric cytotoxicity assay, such as the LDH release assay, which measures membrane integrity, or a cell counting method.
Question: I am not observing any cytotoxicity, even at high concentrations of this compound. What should I check?
Answer: Several factors could contribute to a lack of cytotoxic effect:
-
Compound Stability: Flavonoids can be unstable in cell culture media over long incubation periods. Consider the stability of this compound under your experimental conditions.
-
Cell Line Resistance: Different cell lines exhibit varying sensitivities to the same compound. The cell line you are using may be resistant to the cytotoxic effects of this compound[3]. It may be beneficial to test a panel of different cell lines.
-
Incubation Time: The cytotoxic effects of a compound may be time-dependent. You may need to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for observing cytotoxicity.
-
Incorrect Concentration Range: The concentrations you are testing may be too low to induce a cytotoxic effect. A broader range of concentrations, including higher doses, may be necessary to determine the IC50 value.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of cytotoxicity for flavonoids similar to this compound?
A1: While specific data on this compound is limited, related flavonoids like Pinocembrin have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. The induction of apoptosis can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[4]. These pathways involve the activation of caspases, which are key executioner proteins in apoptosis[5]. Pinocembrin has also been observed to cause cell cycle arrest at the G0/G1 or G1 phase in different cancer cell lines[4][6].
Q2: How should I prepare a stock solution of this compound?
A2: Due to the hydrophobic nature of many flavonoids, a stock solution of this compound should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). It is crucial to ensure that the final concentration of the solvent in the cell culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are some key considerations when choosing a cell line for cytotoxicity studies with this compound?
A3: The choice of cell line is critical and should be based on your research question. Consider the origin of the cell line (e.g., specific cancer type) and its known genetic background, as these can influence its response to the compound. It is also important to use cell lines with a consistent and known passage number, as cellular characteristics can change over time in culture.
Q4: What control wells should I include in my cytotoxicity assay plate?
A4: A well-designed cytotoxicity assay should include the following controls:
-
Untreated Control: Cells cultured in media without the test compound or solvent. This represents 100% cell viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is essential to ensure that the solvent itself is not affecting cell viability.
-
Positive Control: A known cytotoxic agent to ensure that the assay is working correctly.
-
Blank Control: Media without cells to measure the background absorbance or fluorescence.
-
Compound Control (Cell-free): this compound in media without cells to check for any direct interaction with the assay reagents.
Quantitative Data
Due to the limited availability of specific cytotoxicity data for this compound, the following table presents hypothetical IC50 values to illustrate how such data would be presented. For comparison, IC50 values for the related flavonoid Pinocembrin are included where available from literature.
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | MTT | 48 | Data Not Available | - |
| This compound | MCF-7 (Breast Cancer) | SRB | 72 | Data Not Available | - |
| This compound | HepG2 (Hepatocellular Carcinoma) | MTT | 24 | Data Not Available | - |
| Pinocembrin | HepG2 (Hepatocellular Carcinoma) | SRB | Not Specified | >100 | [6] |
| Pinocembrin | Li-7 (Hepatocellular Carcinoma) | SRB | Not Specified | >100 | [6] |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. Researchers should determine these values experimentally.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline for assessing cell viability and can be adapted for use with this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle controls (medium with the same percentage of DMSO) and untreated controls (medium only)[2].
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined from the dose-response curve.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay can be used to determine if this compound induces apoptosis.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Visualizations
Caption: A generalized workflow for determining the cytotoxicity of this compound.
Caption: Potential intrinsic and extrinsic apoptosis pathways induced by flavonoids.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity of Seaweed Compounds, Alone or Combined to Reference Drugs, against Breast Cell Lines Cultured in 2D and 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of H2pmen-Induced cell death: Necroptosis and apoptosis in MDA cells, necrosis in MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-proliferative Effects of Pinocembrin Isolated From Anomianthus dulcis on Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Aggregation problems with 2-Hydroxypinocembrin in buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 2-Hydroxypinocembrin, particularly concerning its aggregation in buffer systems.
Troubleshooting Guide: Aggregation and Precipitation Issues
Researchers working with this compound, a flavonoid compound, may encounter issues with its aggregation and precipitation in aqueous buffers. This behavior is primarily due to its limited water solubility, a common characteristic of many flavonoids. The following guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: My this compound is precipitating out of my buffer solution.
This is a frequent observation and can significantly impact experimental results. The primary reason for this is the low aqueous solubility of the compound. Here’s how to address it:
Step 1: Prepare a Concentrated Stock Solution in an Organic Solvent
Due to its hydrophobic nature, this compound is more soluble in organic solvents than in aqueous buffers.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for creating a high-concentration stock solution of this compound. Ethanol (B145695) can also be used, though its solvating capacity may be lower than DMSO.
-
Protocol:
-
Weigh the desired amount of this compound powder.
-
Dissolve it in a minimal amount of 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution by gentle vortexing or brief sonication.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Step 2: Optimize the Final Working Concentration
The final concentration of this compound in your aqueous experimental buffer must be below its solubility limit in that specific buffer.
-
Action: Perform a serial dilution of your this compound stock solution into the experimental buffer to determine the highest concentration that remains in solution without visible precipitation.
-
Tip: Always add the stock solution to the buffer while vortexing to ensure rapid and even dispersion, which can help prevent localized high concentrations that promote precipitation.
Step 3: Control the Final Concentration of the Organic Solvent
While an organic solvent is necessary to create the stock solution, its final concentration in the experimental setup should be minimized as it can affect biological systems.
-
General Guideline: Keep the final concentration of DMSO or ethanol in your cell culture or assay buffer below 0.5% (v/v), and ideally at or below 0.1%.
-
Verification: Always run a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.
Step 4: Adjust the pH of the Buffer
-
Strategy: If your experimental conditions allow, try adjusting the pH of your buffer. For flavonoids, increasing the pH to a slightly alkaline value (e.g., pH 7.5-8.0) may improve solubility.
-
Caution: Ensure that any pH adjustment is compatible with the stability of your target biological system (e.g., cells, proteins).
Step 5: Consider the Use of Solubilizing Agents
If precipitation persists, the use of a solubilizing agent can be explored.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Lecithin (B1663433) Complexes: Forming a complex with lecithin has been shown to improve the solubility of the related compound, pinocembrin (B1678385).
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Based on the properties of the closely related flavonoid, pinocembrin, Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution. Pinocembrin has a solubility of approximately 30 mg/mL in DMSO. Ethanol is another option, with a reported solubility for pinocembrin of about 1 mg/mL.
Q2: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?
A2: This is a common issue. Follow these steps:
-
Reduce the Final Concentration: Your final working concentration may be too high. Try a lower concentration.
-
Optimize Dilution Technique: Add the DMSO stock solution dropwise into the vigorously vortexing buffer. This rapid mixing can prevent the compound from immediately precipitating.
-
Check Final DMSO Concentration: Ensure the final percentage of DMSO in your aqueous solution is low (ideally ≤ 0.1%) to minimize its effect on both compound solubility and your experimental system.
-
Consider Buffer Composition: High salt concentrations in your buffer can sometimes decrease the solubility of organic compounds. If possible, try a buffer with a lower ionic strength.
Q3: How should I store my this compound solutions?
A3:
-
Solid Compound: Store the solid powder at -20°C.
-
DMSO Stock Solution: Store in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: It is highly recommended to prepare fresh aqueous working solutions for each experiment from your frozen DMSO stock. Due to the potential for aggregation and degradation, storing this compound in aqueous buffers for extended periods is not advised.
Q4: Can the aggregation of this compound affect my experimental results?
A4: Yes, absolutely. Aggregation reduces the effective concentration of the monomeric, active compound in your solution, leading to inaccurate and irreproducible results. Aggregates can also have non-specific effects in biological assays, leading to false positives or negatives. Therefore, ensuring the compound is fully dissolved is critical for reliable data.
Data Presentation
Table 1: Solubility of Pinocembrin (a related flavonoid) in Common Solvents.
| Solvent | Approximate Solubility |
| DMSO | ~30 mg/mL |
| Ethanol | ~1 mg/mL |
| 1:8 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
Note: This data is for pinocembrin and should be used as a guideline for this compound. Actual solubility may vary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound: ~272.25 g/mol ).
-
Weighing: Accurately weigh the calculated mass of the compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound in DMSO stock solution at room temperature.
-
Pre-warm Buffer: Warm your desired aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature.
-
Dilution: While vigorously vortexing the buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration. For example, to make a 10 µM solution in 10 mL of buffer, add 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
Visual Inspection: Visually inspect the working solution for any signs of precipitation or cloudiness. If observed, you may need to lower the final concentration.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for preparing and using this compound solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
Technical Support Center: 2-Hydroxypinocembrin Experiments
Welcome to the technical support center for 2-Hydroxypinocembrin experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro and in vivo studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell viability assays with this compound. What are the potential causes?
A1: Inconsistent results in cell viability assays are a common challenge when working with natural compounds like this compound. Several factors could be contributing to this variability:
-
Solubility and Stability: this compound, like many flavonoids, may have limited aqueous solubility and can be unstable under certain conditions. Precipitation of the compound in your culture media or degradation over the course of the experiment will lead to variable effective concentrations.
-
Compound Preparation: The method of dissolving and diluting this compound can significantly impact its activity. Use of organic solvents like DMSO should be consistent, and the final concentration of the solvent in the culture medium should be kept low and constant across all experiments.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can all affect cellular response to treatment. Ensure that these parameters are tightly controlled.
-
Assay Interference: Some natural compounds can interfere with the reagents used in cell viability assays (e.g., MTT, XTT). It is advisable to include controls without cells to check for any direct reaction between this compound and the assay reagents.
Q2: What is the best way to prepare this compound solutions for cell culture experiments?
A2: Proper preparation of this compound solutions is critical for reproducible results. Here is a recommended general protocol:
-
Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent such as DMSO. Ensure the compound is fully dissolved. Sonication may aid in dissolution.
-
Working Solutions: Prepare fresh working solutions by diluting the primary stock in your cell culture medium. It is crucial to perform serial dilutions to reach the desired final concentrations.
-
Final Solvent Concentration: Maintain a final DMSO concentration below 0.5% (v/v) in your cell culture to avoid solvent-induced cytotoxicity. Ensure the vehicle control group receives the same final concentration of DMSO.
-
Solubility Check: After preparing the final dilutions in media, visually inspect for any precipitation. If precipitation occurs, you may need to lower the final concentration or explore the use of solubilizing agents like cyclodextrins.
Q3: Are there known signaling pathways that this compound modulates?
A3: While the precise signaling pathways modulated by this compound are still under investigation, based on studies of similar flavonoids like pinocembrin, it is hypothesized to exert its neuroprotective and anti-inflammatory effects through several key pathways. These may include:
-
Anti-inflammatory Pathways: Inhibition of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1] This is often mediated through the suppression of signaling pathways like NF-κB.
-
Neuroprotective Pathways: Flavonoids are known to protect neurons from damage through various mechanisms. Pinocembrin has been shown to reduce neuronal apoptosis and microglia-induced inflammation.[1][2] Potential pathways involved in neuroprotection include the modulation of apoptosis-related proteins and the activation of pro-survival signaling cascades.
Further research is needed to elucidate the specific molecular targets of this compound.
Troubleshooting Guides
Issue 1: Low Bioactivity or No Effect Observed
If you are not observing the expected biological activity of this compound, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Bioactivity
Caption: A logical workflow for troubleshooting low or absent bioactivity in this compound experiments.
Quantitative Data Summary: Factors Affecting Stability
While specific data for this compound is limited, the stability of flavonoids is generally influenced by pH and temperature. The following table provides expected trends based on similar compounds.
| Parameter | Condition | Expected Effect on Stability | Recommendation |
| pH | Acidic (pH < 6) | Generally more stable | Buffer solutions accordingly. |
| Neutral to Alkaline (pH ≥ 7) | Prone to degradation | Prepare fresh solutions before use.[3] | |
| Temperature | 4°C | Higher stability | Store stock solutions at 4°C or -20°C. |
| Room Temperature (20-25°C) | Moderate stability | Avoid prolonged storage at room temperature. | |
| 37°C (Incubation) | Increased degradation rate | Minimize incubation times where possible.[4] |
Issue 2: High Variability Between Replicates
High variability in experimental replicates can obscure real effects. Use this guide to identify and address potential sources of variation.
Troubleshooting Workflow for High Variability
References
Validation & Comparative
A Comparative Analysis of 2-Hydroxypinocembrin and Pinocembrin: Unveiling a Gap in Current Research
A comprehensive review of existing scientific literature reveals a significant disparity in the available research on the biological activities of 2-Hydroxypinocembrin compared to its parent compound, Pinocembrin. While Pinocembrin has been extensively studied for its diverse pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties, there is a notable lack of experimental data specifically evaluating the biological functions of this compound. This gap in the literature currently prevents a direct, evidence-based comparison of their respective potencies and mechanisms of action.
This guide synthesizes the substantial body of research on Pinocembrin, providing a detailed overview of its established biological activities and associated molecular pathways. The absence of corresponding data for this compound underscores a critical area for future investigation in the field of flavonoid research and drug discovery.
Pinocembrin: A Multifaceted Flavonoid
Pinocembrin, a flavonoid found in various natural sources such as honey, propolis, and certain plants, has demonstrated a wide array of biological activities in numerous preclinical studies.[1][2]
Antioxidant Activity
Pinocembrin exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. One study reported its ability to inhibit enzymatic and non-enzymatic lipid peroxidation with IC50 values of 12.6 µM and 28 µM, respectively.[1] Another study demonstrated its radical scavenging capacity in a DPPH assay, though a specific IC50 value was not provided in the excerpt.[3]
Anti-inflammatory Effects
Pinocembrin has been shown to exert potent anti-inflammatory effects by modulating key inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell models, including LPS-stimulated HK-2 cells and BV2 microglial cells.[2][4][5] The anti-inflammatory actions of Pinocembrin are often attributed to its ability to suppress the NF-κB and PI3K/Akt signaling pathways.[5]
Neuroprotective Properties
The neuroprotective potential of Pinocembrin is well-documented. It has been shown to protect neuronal cells from glutamate-induced apoptosis and β-amyloid-induced toxicity.[6][7][8] Studies have indicated that Pinocembrin can preserve mitochondrial function and regulate apoptosis-related proteins, such as the Bax/Bcl-2 ratio, to confer its neuroprotective effects.[6][7]
Anticancer Activity
Pinocembrin has demonstrated anticancer activity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells (MCF-7, MDA-MB-231, and SKBR3) with IC50 values ranging from 96.83 µM to 226.35 µM depending on the cell line and incubation time.[9][10] The anticancer mechanisms of Pinocembrin are linked to the induction of apoptosis and the suppression of signaling pathways like PI3K/AKT.[9]
This compound: An Unexplored Frontier
Despite the extensive research on Pinocembrin, scientific literature containing specific data on the biological activities of this compound is scarce. The targeted searches for its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties did not yield any quantitative data or direct comparative studies with Pinocembrin. While one study on the biotransformation of 2'-hydroxyflavanone (B191500) (a different compound) showed that its hydroxylated and glycosylated derivatives exhibited enhanced antioxidant and anticancer activities, this does not provide direct evidence for the specific activity of this compound.[11]
Experimental Methodologies for Pinocembrin
The following are examples of experimental protocols that have been used to evaluate the biological activities of Pinocembrin:
Antioxidant Activity (DPPH Assay): The free radical scavenging activity of Pinocembrin can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. A solution of DPPH in methanol (B129727) is mixed with varying concentrations of Pinocembrin. The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured over time, and the IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated.[3]
Anti-inflammatory Activity (LPS-stimulated Macrophages): Murine macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of different concentrations of Pinocembrin. The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) can be quantified by ELISA. The IC50 value for the inhibition of NO production or cytokine release is then determined.
Anticancer Activity (MTT Assay): Human cancer cell lines (e.g., MCF-7 breast cancer cells) are seeded in 96-well plates and treated with various concentrations of Pinocembrin for different time points (e.g., 48 and 72 hours). Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength, and the IC50 value, the concentration that inhibits cell growth by 50%, is calculated.[9]
Signaling Pathways Implicated in Pinocembrin's Activity
The biological effects of Pinocembrin are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
Anti-inflammatory Signaling:
Caption: Pinocembrin's anti-inflammatory effect via NF-κB pathway inhibition.
Anticancer Signaling (PI3K/AKT Pathway):
Caption: Pinocembrin's anticancer effect via PI3K/AKT pathway inhibition.
Conclusion and Future Directions
Future research should prioritize the systematic evaluation of this compound's biological activities, including its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. Direct comparative studies with Pinocembrin, utilizing standardized experimental protocols, are essential to elucidate the structure-activity relationship and to identify potentially more potent therapeutic agents. Such studies would not only expand our understanding of flavonoid pharmacology but could also pave the way for the development of novel drugs for a range of diseases.
References
- 1. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinocembrin ameliorates lipopolysaccharide-induced HK-2 cell apoptosis and inflammation by regulating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinocembrin–Lecithin Complex: Characterization, Solubilization, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinocembrin ameliorates lipopolysaccharide-induced HK-2 cell apoptosis and inflammation by regulating endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pinocembrin inhibits lipopolysaccharide-induced inflammatory mediators production in BV2 microglial cells through suppression of PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pinocembrin prevents glutamate-induced apoptosis in SH-SY5Y neuronal cells via decrease of bax/bcl-2 ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pinocembrin protects against β-amyloid-induced toxicity in neurons through inhibiting receptor for advanced glycation end products (RAGE)-independent signaling pathways and regulating mitochondrion-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pinocembrin protects against β-amyloid-induced toxicity in neurons through inhibiting receptor for advanced glycation end products (RAGE)-independent signaling pathways and regulating mitochondrion-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pinocembrin Inhibits the Proliferation and Metastasis of Breast Cancer via Suppression of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vetdergikafkas.org [vetdergikafkas.org]
- 11. par.nsf.gov [par.nsf.gov]
A Comparative Analysis of the Antioxidant Capacity of Pinocembrin and Its Derivatives Against Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their potent antioxidant properties. These properties stem from their ability to scavenge free radicals, chelate metal ions, and modulate cellular antioxidant defense systems. Among the vast family of flavonoids, pinocembrin (B1678385), a flavanone (B1672756) abundant in honey and propolis, and its derivatives such as 2-Hydroxypinocembrin, have garnered significant interest for their potential therapeutic applications. This guide provides a comparative analysis of the antioxidant capacity of pinocembrin with other well-researched flavonoids, namely quercetin (B1663063) and luteolin.
Note on Data Availability: Direct comparative studies on the antioxidant capacity of this compound are limited in the currently available scientific literature. Therefore, this guide focuses on its parent compound, pinocembrin, to provide a relevant comparative framework. The data presented herein is compiled from various studies and should be interpreted with consideration for the different experimental conditions.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of flavonoids is commonly evaluated using various in vitro assays that measure their ability to neutralize synthetic radicals. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity, or as Trolox equivalents (TE), particularly in the ORAC assay.
| Flavonoid | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (µmol TE/µmol) |
| Pinocembrin | >100[1] | - | 6.43 ± 0.19[1] |
| Quercetin | ~10-20 | ~5-15 | ~4-8 |
| Luteolin | ~15-30 | ~5-10 | ~2-5 |
| Naringenin | >100[1] | - | 12.20 ± 0.16[1] |
Note: The IC50 and ORAC values for Quercetin and Luteolin are approximate ranges compiled from multiple sources for comparative purposes, as a single study directly comparing all three flavonoids with this compound was not available.A direct comparison of a pinocembrin-lecithin complex showed scavenging capacities for DPPH and ABTS radicals at 40.07 ± 1.32% and 24.73 ± 1.04% respectively, at a concentration of 1.0 mg/mL[2].
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The DPPH radical has a deep violet color in solution, which turns to a pale yellow upon reduction. The change in absorbance is measured spectrophotometrically.
Procedure:
-
A working solution of DPPH in methanol (B129727) (typically 0.1 mM) is prepared.
-
Various concentrations of the test flavonoid are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance is measured at a specific wavelength (around 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the flavonoid.
ABTS Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decrease in the solution's color intensity. The extent of decolorization is measured spectrophotometrically.
Procedure:
-
The ABTS•+ radical is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test flavonoid are added to the diluted ABTS•+ solution.
-
The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated as in the DPPH assay.
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by a free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Procedure:
-
A fluorescent probe (e.g., fluorescein) is mixed with the test flavonoid in a multi-well plate.
-
The reaction is initiated by the addition of AAPH.
-
The fluorescence decay is monitored kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
The area under the curve (AUC) is calculated for the sample, a blank, and a standard antioxidant (Trolox).
-
The ORAC value is expressed as micromoles of Trolox Equivalents (TE) per micromole or gram of the test compound.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of flavonoids are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate cellular antioxidant defenses. One of the most critical pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.
Pinocembrin has been shown to exert its neuroprotective and cardioprotective effects in part through the activation of the Nrf2/HO-1 signaling pathway[3][4][5]. By upregulating Nrf2, pinocembrin enhances the expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), which play a crucial role in cellular defense against oxidative damage[5].
References
- 1. researchgate.net [researchgate.net]
- 2. Pinocembrin–Lecithin Complex: Characterization, Solubilization, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pinocembrin Provides Mitochondrial Protection by the Activation of the Erk1/2-Nrf2 Signaling Pathway in SH-SY5Y Neuroblastoma Cells Exposed to Paraquat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pinocembrin ameliorates post-infarct heart failure through activation of Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Hydroxypinocembrin: A Comparative Analysis of Efficacy Against Standard Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Hydroxypinocembrin, a derivative of the naturally occurring flavonoid pinocembrin (B1678385), is emerging as a compound of interest for its potential therapeutic properties. While direct comparative efficacy studies between this compound and standard drugs are currently limited in publicly available literature, this guide provides a comprehensive comparison based on the well-documented activities of its parent compound, pinocembrin. This analysis covers its anti-inflammatory, neuroprotective, and antioxidant effects, drawing parallels and distinctions with established therapeutic agents. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Anti-inflammatory Efficacy: Pinocembrin vs. Standard NSAIDs and Corticosteroids
Pinocembrin has demonstrated significant anti-inflammatory properties in various preclinical models. Its mechanisms of action are multifaceted, primarily involving the inhibition of pro-inflammatory signaling pathways and mediators.[1][2][3][4][5] This section compares the known anti-inflammatory effects of pinocembrin with those of standard non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin, ibuprofen, and celecoxib (B62257), as well as corticosteroids like dexamethasone.
Comparative Data Summary
| Feature | Pinocembrin | Aspirin / Ibuprofen (Non-selective NSAIDs) | Celecoxib (COX-2 selective NSAID) | Dexamethasone (Corticosteroid) |
| Primary Mechanism | Inhibition of NF-κB and MAPK signaling pathways, reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), and inhibition of iNOS and COX-2 expression.[3][4][5] | Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, leading to reduced prostaglandin (B15479496) synthesis. | Selective inhibition of the COX-2 enzyme.[6] | Binds to glucocorticoid receptors, leading to broad anti-inflammatory effects by inhibiting multiple inflammatory pathways. |
| Reported Efficacy | Dose-dependent reduction of inflammation in various in vitro and in vivo models, including LPS-induced inflammation and paw edema.[1][3][5] | Well-established anti-inflammatory, analgesic, and antipyretic effects. | Effective in reducing inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[6] | Potent and broad-spectrum anti-inflammatory activity. |
| Key Molecular Targets | NF-κB, p38 MAPK, PI3K/Akt, TLR4, NLRP3 inflammasome.[3][4][5] | COX-1, COX-2. | COX-2.[6] | Glucocorticoid receptor, various transcription factors. |
| Potential Advantages | Multi-target action, potential for fewer gastrointestinal side effects compared to NSAIDs. | Long history of clinical use and proven efficacy. | Reduced risk of gastrointestinal complications.[6] | High potency. |
| Potential Disadvantages | Limited clinical trial data, bioavailability may be a concern. | Risk of gastrointestinal bleeding and ulcers, cardiovascular risks. | Potential for cardiovascular side effects.[6] | Significant side effects with long-term use, including immunosuppression and metabolic changes. |
Neuroprotective Efficacy: Pinocembrin vs. Standard Neuroprotective Agents
Pinocembrin has shown promise as a neuroprotective agent in models of cerebral ischemia, neurodegeneration, and neuroinflammation.[1][3][7] Its neuroprotective effects are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties. This section provides a comparative overview of pinocembrin's neuroprotective potential against established or investigational neuroprotective drugs.
Comparative Data Summary
| Feature | Pinocembrin / Pinocembrin-7-Methylether (PME) | Riluzole (ALS treatment) | Edaravone (ALS and stroke treatment) | Memantine (Alzheimer's treatment) |
| Primary Mechanism | Reduces oxidative stress, inhibits apoptosis (by modulating Bcl-2/Bax ratio and caspase-3), suppresses neuroinflammation, and activates the Nrf2/ARE pathway.[8] | Modulates glutamate (B1630785) neurotransmission. | Free radical scavenger. | NMDA receptor antagonist. |
| Reported Efficacy | Attenuates neuronal damage in models of stroke and neurotoxicity. PME, a derivative, has shown to protect against 6-OHDA-induced neurotoxicity.[8][9] | Modest slowing of disease progression in amyotrophic lateral sclerosis (ALS). | Modest benefit in slowing functional decline in ALS and improving outcomes after ischemic stroke. | Symptomatic treatment for moderate-to-severe Alzheimer's disease. |
| Key Molecular Targets | Nrf2, AKT, ERK, Bcl-2 family proteins, caspases.[8] | Voltage-gated sodium channels, glutamate receptors. | Reactive oxygen species. | NMDA receptors. |
| Potential Advantages | Multi-faceted mechanism of action targeting multiple pathways in neurodegeneration. | Established clinical use for a specific neurodegenerative disease. | Proven antioxidant activity in a clinical setting. | Well-understood mechanism of action for a specific aspect of neurodegeneration. |
| Potential Disadvantages | Primarily preclinical data available; clinical efficacy in humans is not yet established. | Limited efficacy and does not halt disease progression. | Limited efficacy and does not reverse neuronal damage. | Symptomatic relief without altering the underlying disease course. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key assays used to evaluate the anti-inflammatory and neuroprotective efficacy of compounds like this compound.
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.
-
Preparation of Reagents:
-
Test compound (e.g., this compound) and standard drug (e.g., Acetylsalicylic acid) solutions at various concentrations (e.g., 100-500 µg/mL).
-
5% w/v aqueous solution of bovine serum albumin (BSA) or fresh hen's egg albumin.
-
Phosphate buffered saline (PBS, pH 6.4).
-
-
Assay Procedure:
-
The reaction mixture consists of 0.2 mL of egg albumin and 2.8 mL of PBS.
-
2 mL of the test compound or standard drug at different concentrations is added to the mixture.
-
A control group is prepared with distilled water instead of the test compound.
-
The mixtures are incubated at 37°C for 15-20 minutes.
-
Denaturation is induced by heating the mixture at 70°C for 5 minutes.
-
After cooling, the absorbance of the solutions is measured spectrophotometrically at 660 nm.[10]
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the formula:
-
Neuroprotection Assay: Neuronal Cell Viability (MTT Assay)
This assay determines the metabolic activity of cells and is used to assess cell viability and cytotoxicity.
-
Cell Culture:
-
Neuronal cells (e.g., SH-SY5Y or primary neurons) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
-
Treatment:
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 2 hours).
-
A neurotoxic insult is introduced (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's models, or glutamate for excitotoxicity models).
-
Control groups include cells treated with vehicle only, the neurotoxin only, and the test compound only.
-
-
MTT Incubation:
-
After the treatment period, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL).
-
The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological processes and experimental designs are provided below using Graphviz (DOT language).
Caption: Pinocembrin's anti-inflammatory mechanism.
References
- 1. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current advances on the therapeutic potential of pinocembrin: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinocembrin inhibits lipopolysaccharide-induced inflammatory mediators production in BV2 microglial cells through suppression of PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pinocembrin relieves lipopolysaccharide and bleomycin induced lung inflammation via inhibiting TLR4-NF-κB-NLRP3 inflammasome signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety of celecoxib versus traditional nonsteroidal anti-inflammatory drugs in older patients with arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Idiopathic Parkinson Disease | Pinocembrin-7-Methylether Protects SH-SY5Y Cells Against 6-Hydroxydopamine-Induced Neurotoxicity via Modulating Nrf2 Induction Through AKT and ERK Pathways | springermedicine.com [springermedicine.com]
- 9. researchgate.net [researchgate.net]
- 10. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 2-Hydroxypinocembrin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of 2-Hydroxypinocembrin. Due to the limited availability of specific cross-validation studies for this compound, this guide leverages established methodologies for the structurally similar and well-researched flavonoid, pinocembrin (B1678385), to provide a robust framework for analytical method development and validation.
The accurate and precise quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and quality control of related pharmaceutical products. This document outlines detailed experimental protocols and presents a summary of typical validation parameters to aid researchers in selecting the most appropriate analytical technique for their specific needs.
Comparative Overview of Analytical Methods
The selection of an analytical method is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and the intended application. HPLC-UV is a widely accessible and cost-effective technique suitable for routine analysis in simpler matrices. In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical applications in complex matrices like plasma.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Sensitivity | Lower (ng/mL range) | Higher (pg/mL range) |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra. | High; provides structural information, minimizing matrix interference. |
| **Linearity (R²) ** | Typically >0.999 | Typically >0.999 |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (%Recovery) | 95-105% | 85-115% |
| Cost | Lower | Higher |
| Typical Application | Quality control of raw materials and finished products. | Pharmacokinetic studies, metabolite identification, trace analysis in biological matrices. |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in relatively clean sample matrices.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid) is commonly used. A typical gradient might start at 20% acetonitrile and increase to 80% over 20 minutes.
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 20 µL into the HPLC system.
Detection:
-
UV detection at a wavelength determined by the maximum absorbance of this compound (typically around 290 nm for flavanones).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices.
Instrumentation:
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase:
-
Similar to the HPLC-UV method, a gradient of acetonitrile and water with 0.1% formic acid is used. The gradient can be optimized for faster analysis times.
Sample Preparation (Plasma):
-
The same protein precipitation method as for HPLC-UV can be used. For lower detection limits, a solid-phase extraction (SPE) may be employed.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard must be determined. For pinocembrin (as an analogue), a common transition is m/z 255 -> 151 (negative ion mode).
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Potential Signaling Pathways of this compound
Based on the known biological activities of the related flavonoid pinocembrin, this compound may exert its effects through various signaling pathways. Pinocembrin has been reported to possess antioxidant, anti-inflammatory, and neuroprotective properties.[1] The diagram below illustrates a potential signaling pathway that could be modulated by this compound, leading to anti-inflammatory effects.
References
The Structure-Activity Relationship of 2-Hydroxypinocembrin Analogs: A Comparative Analysis
General Principles of Flavanone (B1672756) Structure-Activity Relationships
Flavanones, characterized by a saturated C2-C3 bond in the C-ring of the flavonoid skeleton, exhibit a range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer effects. The specific activity and potency of these compounds are intricately linked to the substitution pattern on their A and B rings.
For superoxide (B77818) scavenging activity, a key antioxidant measure, several structural features are influential. An increasing number of hydroxyl groups on the B-ring generally enhances scavenging ability.[1] Furthermore, the presence of a free hydroxyl group at the C3 position and a saturated C2-C3 bond are associated with higher activity.[1] The absence of a carbonyl group at the C4 position can also increase this activity.[1]
In the context of neuroprotection, particularly concerning the inhibition of the BACE1 enzyme implicated in Alzheimer's disease, the substitution patterns on the flavanone core are critical. While specific data on 2-Hydroxypinocembrin is scarce, studies on other flavanones indicate that glycosylation can significantly impact activity. For instance, the presence and position of sugar moieties, as seen in compounds like didymin, can lead to potent BACE1 inhibition.[2]
Hypothetical Experimental Workflow for SAR Studies of this compound Analogs
To establish a definitive SAR for this compound analogs, a systematic approach to synthesis and biological evaluation is necessary. The following workflow outlines a potential experimental design.
Caption: A hypothetical experimental workflow for the synthesis, biological evaluation, and SAR analysis of this compound analogs.
Potential Signaling Pathways for Investigation
Based on the known activities of pinocembrin (B1678385) and other flavanones, several signaling pathways would be pertinent to investigate for novel this compound analogs.
References
- 1. Structure-activity relationship of flavonoids with superoxide scavenging activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 2-Hydroxypinocembrin Synthesis: A Comparative Guide
For researchers and drug development professionals, the synthesis of novel compounds with therapeutic potential requires robust and reproducible methodologies. 2-Hydroxypinocembrin (B1259880), a dihydroxylated flavanone, has garnered interest for its potential biological activities. This guide provides a comparative overview of plausible synthetic routes for this compound, focusing on reproducibility, data presentation, and detailed experimental protocols. Due to the limited availability of direct and detailed synthesis protocols for this compound in the current literature, this guide outlines a reproducible two-step approach involving the synthesis of its precursor, pinocembrin (B1678385), followed by a hydroxylation step.
Comparison of Synthetic Approaches
The synthesis of this compound can be logically approached in two key stages: the formation of the pinocembrin (5,7-dihydroxyflavanone) backbone and the subsequent introduction of a hydroxyl group at the C2 position. Reproducibility in such a synthesis is contingent on well-defined reaction conditions, yields, and purity of the intermediates and the final product.
While a direct one-pot synthesis for this compound from simple precursors is not well-documented, a two-step approach offers a more controlled and reproducible pathway. The primary method involves the Claisen-Schmidt condensation to form a chalcone, followed by an intramolecular cyclization to yield pinocembrin. The subsequent C2-hydroxylation presents a significant challenge, with enzymatic methods currently offering a more described, though potentially less scalable, route compared to chemical methods which would require significant optimization.
For the purpose of this guide, we will compare a plausible and reproducible chemical synthesis of pinocembrin followed by a prospective C2-hydroxylation step against an alternative enzymatic approach for the hydroxylation.
| Parameter | Method 1: Chemical Synthesis of Pinocembrin & C2-Hydroxylation | Method 2: Enzymatic C2-Hydroxylation of Pinocembrin |
| Step 1: Pinocembrin Synthesis | Claisen-Schmidt condensation of 2,4,6-trihydroxyacetophenone and benzaldehyde (B42025), followed by cyclization. | Same as Method 1. |
| Step 2: C2-Hydroxylation | Chemical oxidation (e.g., using a peroxy acid or other oxidizing agent). This step requires significant optimization for selectivity and yield. | Biocatalysis using whole-cell systems or isolated enzymes (e.g., cytochrome P450s).[1] |
| Reported Yield (Pinocembrin) | High yields (often >80%) for the pinocembrin precursor have been reported under optimized conditions. | Not applicable for this step. |
| Reported Yield (Hydroxylation) | Not specifically reported for this compound; highly variable and substrate-dependent for other flavanones. | Conversion yields for hydroxylation of other flavonoids can range from 32% to 77% depending on the substrate and enzyme system. |
| Purity | Can be high (>95%) after purification by chromatography. | Can be high, but purification from biological media is required. |
| Reproducibility | The synthesis of pinocembrin is generally reproducible. The hydroxylation step's reproducibility is currently low due to a lack of established protocols. | Can be highly reproducible under tightly controlled fermentation or reaction conditions. |
| Scalability | Pinocembrin synthesis is scalable. Chemical hydroxylation can be scalable once optimized. | Scalability can be a challenge due to the need for large-scale fermentation and enzyme production. |
| Key Advantages | Potentially more cost-effective for large-scale production if a selective chemical hydroxylation can be developed. | High selectivity for the desired hydroxylated product, avoiding unwanted byproducts. Milder reaction conditions. |
| Key Disadvantages | Lack of a well-established, selective, and high-yielding chemical method for C2-hydroxylation of pinocembrin. Potential for over-oxidation and side reactions. | Higher cost of enzyme production and purification. Requires specialized biological equipment and expertise. |
Experimental Protocols
Method 1: Chemical Synthesis of Pinocembrin
This protocol is based on established methods for the synthesis of flavanones via the Claisen-Schmidt condensation and subsequent cyclization.
Step 1: Synthesis of 2',4',6'-Trihydroxychalcone
-
Reagents: 2,4,6-trihydroxyacetophenone, benzaldehyde, ethanol (B145695), aqueous potassium hydroxide (B78521) (KOH) solution (50% w/v).
-
Procedure:
-
Dissolve 2,4,6-trihydroxyacetophenone (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous KOH solution dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry the crude 2',4',6'-trihydroxychalcone.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Step 2: Cyclization to Pinocembrin (5,7-Dihydroxyflavanone)
-
Reagents: 2',4',6'-trihydroxychalcone, ethanol, sodium acetate (B1210297).
-
Procedure:
-
Dissolve the purified 2',4',6'-trihydroxychalcone (1 equivalent) in ethanol in a round-bottom flask.
-
Add sodium acetate (2-3 equivalents) to the solution.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
The precipitated pinocembrin is then filtered, washed with water, and dried.
-
Further purification can be achieved by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Step 3: C2-Hydroxylation (Prospective Chemical Method)
A specific, high-yield chemical method for the C2-hydroxylation of pinocembrin is not well-established in the literature. A potential approach could involve the use of a mild oxidizing agent that can selectively hydroxylate the benzylic C2 position. This would require significant optimization of reaction conditions (reagent, solvent, temperature, and reaction time) to achieve desirable yield and selectivity.
Method 2: Enzymatic C2-Hydroxylation of Pinocembrin
This protocol describes a general approach for the biotransformation of a flavonoid precursor using a whole-cell biocatalyst, which has been shown to be effective for the hydroxylation of other flavonoids.[1]
-
Materials: Pinocembrin, a suitable microorganism known for flavonoid hydroxylation (e.g., certain strains of Streptomyces or fungi like Beauveria bassiana), appropriate growth medium, flasks, incubator shaker.
-
Procedure:
-
Cultivation of Microorganism: Inoculate the selected microorganism into a suitable liquid medium and grow under optimal conditions (temperature, pH, agitation) to obtain a sufficient cell biomass.
-
Biotransformation:
-
To the microbial culture, add a solution of pinocembrin (dissolved in a minimal amount of a water-miscible organic solvent like DMSO or ethanol) to a final concentration typically in the range of 0.1-1 g/L.
-
Continue the incubation for a period of 24-72 hours.
-
Monitor the conversion of pinocembrin to this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Extraction and Purification:
-
After the desired conversion is achieved, extract the product from the culture broth using an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the organic extract and purify the this compound using column chromatography or preparative HPLC.
-
-
Mandatory Visualizations
Synthesis Workflow
Caption: A plausible two-step synthetic workflow for this compound.
Potential Signaling Pathway
Based on the known anti-inflammatory and neuroprotective effects of the parent compound, pinocembrin, a likely signaling pathway that this compound may modulate is the PI3K/Akt/NF-κB pathway.[2][3] This pathway is a central regulator of inflammation and cell survival.
Caption: Potential inhibitory effect of this compound on the PI3K/Akt/NF-κB signaling pathway.
References
- 1. Frontiers | Efficient hydroxylation of flavonoids by using whole-cell P450 sca-2 biocatalyst in Escherichia coli [frontiersin.org]
- 2. Pinocembrin inhibits lipopolysaccharide-induced inflammatory mediators production in BV2 microglial cells through suppression of PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinocembrin relieves lipopolysaccharide and bleomycin induced lung inflammation via inhibiting TLR4-NF-κB-NLRP3 inflammasome signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Neuroprotective Therapeutic Targets: A Comparative Analysis of Pinocembrin and Potential Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo validated therapeutic effects of Pinocembrin (B1678385), a promising neuroprotective agent. Due to the limited availability of in vivo data for 2-Hydroxypinocembrin, this guide will focus on its closely related and well-studied analogue, Pinocembrin, as a proxy. The guide presents supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to inform preclinical research and drug development in the context of neurodegenerative diseases, particularly ischemic stroke.
Overview of Pinocembrin and its Neuroprotective Potential
Pinocembrin, a naturally occurring flavonoid, has demonstrated significant neuroprotective effects in various preclinical in vivo models of cerebral ischemia.[1][2] Its therapeutic potential stems from its ability to modulate multiple pathological pathways initiated by ischemic events. In vivo studies have validated several key therapeutic targets of Pinocembrin, including the regulation of autophagy, suppression of neuroinflammation, and inhibition of apoptosis.[3][4][5] This guide will delve into the experimental evidence supporting these targets and compare the efficacy of Pinocembrin with other neuroprotective agents.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the quantitative data from in vivo studies, comparing the neuroprotective effects of Pinocembrin with a clinically used drug, Edaravone, and another relevant flavonoid, Naringenin.
Table 1: Comparison of Neuroprotective Effects in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Treatment Group | Dose (mg/kg) | Neurological Deficit Score (Lower is better) | Infarct Volume Reduction (%) | Reference |
| MCAO Control | - | 3.5 ± 0.5 | 0 | [3] |
| Pinocembrin | 1 | 2.8 ± 0.4 | 20.5 | [3] |
| Pinocembrin | 3 | 2.2 ± 0.6 | 45.2 | [3] |
| Pinocembrin | 10 | 1.5 ± 0.5 | 68.3 | [3] |
| Edaravone | 3.5 | 2.1 ± 0.7 | 48.1 | [3] |
*p < 0.05, **p < 0.01 compared to MCAO Control
Table 2: Modulation of Autophagy-Related Proteins in the Penumbra of MCAO Rats
| Treatment Group | Dose (mg/kg) | Relative LC3B Expression (Fold Change vs. MCAO) | Relative Beclin1 Expression (Fold Change vs. MCAO) | Reference |
| MCAO Control | - | 1.0 | 1.0 | [3] |
| Pinocembrin | 1 | 1.3 | 1.2 | [3] |
| Pinocembrin | 3 | 1.8 | 1.6 | [3] |
| Pinocembrin | 10 | 2.5 | 2.2 | [3] |
*p < 0.05, **p < 0.01 compared to MCAO Control
Table 3: Anti-inflammatory Effects in a Mouse Model of Intermittent Hypoxia-Induced Neuroinflammation
| Treatment Group | Dose (mg/kg) | Reduction in Microglia Infiltration (%) | Reduction in TNF-α mRNA Expression (%) | Reference |
| IH Control | - | 0 | 0 | [6] |
| Pinocembrin | 40 | 45 | 55 | [6] |
**p < 0.01 compared to IH Control
Validated Therapeutic Targets and Signaling Pathways
In vivo studies have elucidated several key signaling pathways through which Pinocembrin exerts its neuroprotective effects.
Autophagy Modulation
Pinocembrin has been shown to reverse the dysfunction of autophagy in the penumbra area following ischemia-reperfusion injury.[3] It upregulates the expression of key autophagy-related proteins, LC3B and Beclin1, suggesting a role in promoting cellular clearance and survival.[3]
Anti-inflammatory Action
Pinocembrin effectively suppresses neuroinflammation by inhibiting the activation of microglia and reducing the expression of pro-inflammatory cytokines such as TNF-α.[4][6] This anti-inflammatory action is crucial for mitigating secondary brain injury after an ischemic event.
Nrf2/HO-1 Signaling Pathway
While direct in vivo validation for this compound is pending, related flavanones like Pinocembrin and Naringenin are known to exert antioxidant effects through the activation of the Nrf2/HO-1 signaling pathway.[7][8] This pathway plays a critical role in cellular defense against oxidative stress.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Rat Model
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used.
-
Anesthesia: Anesthesia is induced with an intraperitoneal injection of 10% chloral (B1216628) hydrate (B1144303) (350 mg/kg).
-
Surgical Procedure: A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The suture is left in place for 2 hours to induce ischemia. Reperfusion is initiated by withdrawing the suture.
-
Drug Administration: Pinocembrin (1, 3, or 10 mg/kg) or Edaravone (3.5 mg/kg) is administered intravenously at the onset of reperfusion.[3]
-
Outcome Measures:
Western Blot Analysis for Autophagy Proteins
-
Tissue Preparation: The penumbra region of the ischemic hemisphere is dissected and homogenized in lysis buffer.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against LC3B, Beclin1, and GAPDH overnight at 4°C.
-
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an ECL detection system.[3]
Experimental Workflow for In Vivo Validation
Conclusion and Future Directions
The available in vivo data strongly support the neuroprotective effects of Pinocembrin in models of ischemic stroke, with validated therapeutic targets in autophagy, neuroinflammation, and apoptosis pathways. While these findings provide a strong rationale for the investigation of the closely related this compound, direct in vivo validation of its therapeutic targets and efficacy is crucial. Future studies should focus on head-to-head comparisons of this compound with Pinocembrin and other neuroprotective agents in relevant animal models. Furthermore, elucidation of the specific molecular interactions and downstream signaling cascades of this compound will be essential for its development as a potential therapeutic for neurodegenerative diseases.
References
- 1. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug [mdpi.com]
- 3. Pinocembrin Protects the Brain against Ischemia-Reperfusion Injury and Reverses the Autophagy Dysfunction in the Penumbra Area - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinocembrin protects the neurovascular unit by reducing inflammation and extracellular proteolysis in MCAO rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of pinocembrin on ischemia/reperfusion-induced brain injury by inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Delivery Systems for 2-Hydroxypinocembrin: A Guide for Researchers
Introduction: 2-Hydroxypinocembrin, a flavonoid with significant therapeutic potential, often faces challenges in clinical application due to its poor water solubility and limited bioavailability. Advanced drug delivery systems offer a promising strategy to overcome these limitations. This guide provides a comparative overview of different delivery systems for this compound, with a focus on their performance based on experimental data. As direct data for this compound delivery systems is limited in publicly available research, this guide utilizes data from its closely related parent compound, pinocembrin (B1678385), to provide a valuable comparative framework.
Performance of Pinocembrin Delivery Systems: A Comparative Table
The following table summarizes the key performance indicators of two different nano-delivery systems for pinocembrin: TPGS-modified liposomes and polymeric micelles. These systems are designed to enhance the solubility and bioavailability of this hydrophobic compound.
| Parameter | Pinocembrin-Loaded TPGS-Modified Liposomes | Pinocembrin-Loaded Polymeric Micelles |
| Mean Particle Size | ~92 nm | 19.90 ± 0.93 nm |
| Zeta Potential | ~-26.650 mV | Not Reported |
| Encapsulation Efficiency | 87.32 ± 1.34% | Not Reported |
| Drug Loading | 7.28 ± 0.17% | Not Reported |
| In Vitro Release (24h, pH 7.4) | 81.59 ± 2.29% | Significantly higher than free pinocembrin |
| In Vivo Bioavailability Enhancement | 1.96-fold increase compared to free pinocembrin | 2.61-fold increase compared to free pinocembrin |
Detailed Experimental Protocols
This section outlines the methodologies used to characterize the pinocembrin delivery systems, providing a blueprint for researchers developing similar formulations for this compound.
Preparation of Pinocembrin-Loaded TPGS-Modified Liposomes[1][2]
D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS)-modified liposomes loaded with pinocembrin were prepared using the thin-film hydration method. Briefly, pinocembrin, soybean phosphatidylcholine, cholesterol, and TPGS were dissolved in a chloroform-methanol mixture. The organic solvent was then removed by rotary evaporation to form a thin lipid film. The film was hydrated with phosphate-buffered saline (PBS) followed by sonication to form the liposomes.
Preparation of Pinocembrin-Loaded Polymeric Micelles[3]
Pinocembrin-loaded polymeric micelles were fabricated using the thin-film dispersion method. The specific polymer used was not detailed in the abstract, but generally, this method involves dissolving the polymer and the drug in an organic solvent, followed by evaporation of the solvent to form a drug-polymer film. The film is then hydrated with an aqueous solution and sonicated to form the micelles.
Characterization of Nanoparticles
-
Particle Size and Zeta Potential: The mean particle size, polydispersity index (PDI), and zeta potential of the nanoparticles were determined by dynamic light scattering (DLS).[1][2]
-
Encapsulation Efficiency and Drug Loading: The amount of pinocembrin encapsulated in the liposomes was determined by separating the unencapsulated drug from the liposomes using mini-columns, followed by quantification of the encapsulated drug using a validated analytical method.[1][2]
-
In Vitro Drug Release: The release of pinocembrin from the delivery systems was evaluated using a dialysis method. The formulation was placed in a dialysis bag and immersed in a release medium (e.g., PBS at different pH values) under constant stirring. At predetermined time intervals, samples were withdrawn from the release medium and the concentration of released pinocembrin was quantified.[1]
-
In Vivo Pharmacokinetic Studies: The oral bioavailability of the pinocembrin formulations was assessed in animal models (e.g., rats or mice). The formulations and free pinocembrin were administered orally, and blood samples were collected at various time points. The concentration of pinocembrin in the plasma was determined using a validated analytical method to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).[1][2][3]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To aid in understanding the broader context of this compound research and development, the following diagrams illustrate a general experimental workflow for evaluating drug delivery systems and the key signaling pathways potentially modulated by this class of flavonoids.
Caption: A general experimental workflow for the development and evaluation of this compound delivery systems.
Caption: Key signaling pathways potentially modulated by this compound, based on studies of pinocembrin.
References
Safety Operating Guide
Standard Operating Procedure for the Disposal of 2-Hydroxypinocembrin
The following procedures provide essential guidance for the safe and compliant disposal of 2-Hydroxypinocembrin. This protocol is based on general best practices for laboratory chemical waste management. Researchers must consult their institution's specific Environmental Health and Safety (EHS) guidelines and the chemical's Safety Data Sheet (SDS) before proceeding.
Pre-Disposal Hazard Assessment
Key Information to Obtain from SDS:
| Property | Value | Source |
| GHS Hazard Classification | Not classified (for Pinocembrin) | [1] |
| Acute Toxicity (Oral) | Toxic if swallowed (for a related compound) | |
| Acute Toxicity (Dermal) | Toxic in contact with skin (for a related compound) | |
| Skin Sensitization | May cause an allergic skin reaction (for a related compound) | |
| Personal Protective Equipment | Protective gloves, clothing, and eye protection | [2] |
| Incompatibilities | Strong oxidizing agents, strong acids | [3] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound for disposal. This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.[2]
-
Hand Protection: Chemical-resistant gloves.[2]
-
Body Protection: A lab coat or other protective clothing.[2]
Step-by-Step Disposal Procedure
Chemical waste is regulated and generally cannot be disposed of in regular trash or down the sewer system.[4] The majority of chemical wastes must be disposed of through an institution's EHS Hazardous Waste Program.[4]
-
Designation as Waste: A chemical is considered waste when it is no longer intended for use.[5]
-
Container Selection:
-
Labeling:
-
Affix a hazardous waste tag to the container as soon as the first amount of waste is added.[6]
-
Clearly write the full chemical name: "this compound." Avoid abbreviations or chemical formulas.[4]
-
For mixtures, list all chemical components and their approximate percentages.[4]
-
Include the date of waste generation, the principal investigator's name, and the laboratory location (building and room number).[4]
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[7]
-
Keep the container closed except when adding waste.[5]
-
Segregate the waste from incompatible materials, such as strong oxidizing agents and strong acids.[3][7]
-
Utilize secondary containment to prevent spills.[6]
-
-
Disposal Request:
Disposal of Empty Containers
-
Non-Acutely Hazardous: If the chemical is not acutely hazardous, the empty container should be triple-rinsed with a suitable solvent.[5][7] The rinsate must be collected and disposed of as hazardous waste.[5] After rinsing and air-drying, deface the label and dispose of the container in the regular trash.[6][7]
-
Acutely Hazardous: For containers of acutely hazardous waste, they must be triple-rinsed, and the rinsate collected as hazardous waste.[6]
Spill and Emergency Procedures
-
In case of a spill, avoid breathing dust and ensure adequate ventilation.
-
Collect the spilled material using appropriate tools and place it in a labeled hazardous waste container.[8]
-
Clean the affected area thoroughly.
-
In case of skin contact, wash the area with plenty of soap and water.[2] If swallowed, rinse your mouth and seek immediate medical attention.
Caption: Workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. hmdb.ca [hmdb.ca]
Essential Safety and Logistics for Handling 2-Hydroxypinocembrin
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Hydroxypinocembrin was not available at the time of this writing. The following recommendations are based on a conservative approach, considering the safety guidelines for the related compound Pinocembrin and other chemicals with similar functional groups, as well as general laboratory safety principles. Pinocembrin itself is not classified as a hazardous substance. However, due to the presence of the hydroxyl group and the lack of specific data, treating this compound with a degree of caution is advised to ensure personnel safety.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedural steps is crucial for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary to minimize exposure when handling this compound. The following table summarizes the recommended PPE.[1][2]
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | Conforming to EN 166 (EU) or NIOSH (US). |
| Skin | - Chemical-resistant gloves (Nitrile rubber recommended).- Laboratory coat. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[3] |
| Respiratory | Not generally required under normal handling conditions with adequate ventilation. A NIOSH-approved respirator may be necessary for large quantities, aerosols, or in case of insufficient ventilation. | Follow institutional guidelines for respirator use. |
| General | - Closed-toe shoes.- Long pants. | N/A |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Handle this compound in a well-ventilated area. A fume hood is recommended, especially when working with powders or creating solutions.[1][2]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Experimental Protocol: Step-by-Step Handling
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Confirm that a chemical spill kit is readily accessible.
-
Put on all required PPE as detailed in the table above.
-
-
Weighing and Transfer:
-
If handling a powder, perform this step in a fume hood or a ventilated balance enclosure to avoid inhalation of dust.
-
Use a spatula to carefully transfer the desired amount of this compound to a tared weigh boat or directly into the reaction vessel.
-
Close the primary container immediately after use.
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the this compound.
-
If necessary, gently swirl or stir the mixture to dissolve the compound. Avoid splashing.
-
-
Post-Handling:
-
Clean all equipment used during the process.
-
Wipe down the work surface with an appropriate cleaning agent.
-
Properly dispose of all waste materials as described below.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Spill Management
In the event of a spill, follow these procedures:
-
Minor Spill:
-
Major Spill:
Disposal Plan
All waste materials should be handled in accordance with institutional and local regulations.
-
Solid Waste:
-
Collect unused this compound and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed container for chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, labeled container for non-halogenated organic waste, unless the solvent dictates otherwise.
-
Do not dispose of this compound solutions down the drain unless explicitly permitted by your institution's environmental health and safety office.[5][6][7][8]
-
-
Empty Containers:
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 3. uprm.edu [uprm.edu]
- 4. cabrillo.edu [cabrillo.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
